Product packaging for Rhodomycin B(Cat. No.:CAS No. 1404-52-0)

Rhodomycin B

Cat. No.: B072629
CAS No.: 1404-52-0
M. Wt: 543.6 g/mol
InChI Key: HINUXGZHCXYZMB-DJNFHWKQSA-N
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Description

Rhodomycin B is a potent anthracycline antibiotic naturally produced by various Streptomyces species. This compound is a prominent tool in biochemical and cancer research, primarily recognized for its ability to intercalate DNA and inhibit the function of topoisomerase II, thereby disrupting DNA replication and transcription processes. This dual mechanism leads to the potent induction of apoptosis (programmed cell death) and makes this compound a valuable agent for studying cell cycle arrest, DNA damage response pathways, and the molecular basis of cytotoxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33NO10 B072629 Rhodomycin B CAS No. 1404-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1404-52-0

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1

InChI Key

HINUXGZHCXYZMB-DJNFHWKQSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Other CAS No.

1404-52-0

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Rhodomycin B from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Rhodomycin B, an anthracycline antibiotic produced by the bacterium Streptomyces purpurascens. The document details the experimental protocols for microbial isolation, fermentation, compound extraction, and purification, and presents key quantitative data in a structured format. Furthermore, it visualizes the experimental workflows and the biosynthetic pathway of this compound using diagrams rendered in the DOT language.

Introduction

Anthracyclines are a class of aromatic polyketide secondary metabolites renowned for their potent antibacterial and antitumor properties.[1] First identified by H. Brockmann in 1963, rhodomycins represent a significant subgroup within this family.[1] this compound, produced by the soil-dwelling actinomycete Streptomyces purpurascens, is a notable member distinguished by its aglycone, β-rhodomycinone, and its sugar moieties.[1][2] This guide serves as a technical resource for professionals engaged in natural product discovery, providing comprehensive methodologies derived from key scientific literature.

Discovery and Characterization

This compound and its analogues have been successfully isolated from Streptomyces purpurascens strains sourced from soil samples.[1][3] The identification of this potent bioactive compound involves a multi-step process beginning with the isolation of the producing microorganism and culminating in detailed spectroscopic and biological characterization.

Producing Organism
  • Species : Streptomyces purpurascens[1][2]

  • Source : Soil[1][2]

  • Identification : The producing organism is typically identified through a combination of biochemical, cultural, physiological, and 16S rRNA gene analysis.[1][3]

Biological Activity

This compound has demonstrated significant biological activity, particularly against Gram-positive bacteria and specific cancer cell lines. This potency makes it a compound of interest for further drug development research.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound, referred to as "Compound E" in the primary cited study.[1]

Table 1: Biological Activity of this compound

ParameterTest Organism/Cell LineResultReference
Minimum Inhibitory Concentration (MIC)Bacillus subtilis2 µg/ml[1][3][4]
50% Inhibitory Concentration (IC₅₀)HeLa (cervical cancer)8.8 µg/ml[1][3][4]
CytotoxicityL929 (murine fibroblast)Not cytotoxic[1]

Table 2: Physicochemical and Chromatographic Data for this compound

ParameterMethodDetailsValueReference
Rf ValueTLCSilica gel; CHCl₃:MeOH:25% aqNH₃ (85:14:1)0.62[1]
UV-Visible λmax (nm)UV-Vis SpectroscopyIn Methanol236, 256, 294, 495, 529[1]
Infrared Absorption νmax (cm⁻¹)FT-IR SpectroscopyKBr pellet3780, 2924, 1736, 1600, 1458, 1190, 1024, 825[1]
Aglycone ComponentAcid Hydrolysis & TLC-β-Rhodomycinone[1]

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Streptomyces purpurascens. Accompanying diagrams visualize the logical flow of these protocols.

Isolation of Streptomyces purpurascens

The initial step involves the isolation of the target microorganism from environmental samples.

cluster_0 Soil Sample Processing cluster_1 Culture and Isolation soil 1. Soil Sample Collection pretreat 2. Heat Pre-treatment (60°C for 10 min) soil->pretreat dilute 3. Serial Dilution (1:10 and 1:100 in sterile water) pretreat->dilute plate 4. Plating on Starch-Casein (SC) Agar dilute->plate incubate 5. Incubation (30°C for 14 days) plate->incubate subculture 6. Subculture of Colonies on Yeast Extract-Malt Extract (YEME) Agar incubate->subculture isolate 7. Pure Isolate of S. purpurascens subculture->isolate

Caption: Workflow for the isolation of S. purpurascens from soil.

Protocol:

  • Sample Collection : Collect soil samples from desired locations and store them at -20°C.[1]

  • Pre-treatment : To reduce the prevalence of non-spore-forming bacteria, heat 1 gram of each soil sample at 60°C for 10 minutes.[1]

  • Serial Dilution : Serially dilute the pre-treated soil in sterile distilled water to 1:10 and 1:100 concentrations.[1]

  • Plating : Plate the diluted samples onto Starch-Casein (SC) agar plates.[1]

  • Incubation : Incubate the plates at 30°C for up to 14 days, monitoring for the appearance of distinct colonies characteristic of Streptomyces.[1]

  • Isolation and Maintenance : Subculture the resulting colonies onto Yeast Extract-Malt Extract (YEME) agar to obtain pure cultures, which are then maintained for further study.[1]

Fermentation and Extraction

Once a pure culture is obtained, it is cultivated in liquid media to produce this compound, which is then extracted.

cluster_0 Fermentation cluster_1 Extraction inoculate 1. Inoculate Seed Culture (GS Medium, 28°C, 150 rpm, 48h) ferment 2. Production Culture (GS or PDB Medium, 10 days) inoculate->ferment harvest 3. Harvest Culture (Separate mycelial cake and broth) ferment->harvest extract 4. Solvent Extraction (Cells & Broth with Ethyl Acetate) harvest->extract dry 5. Dry Extract (Vacuum evaporation) extract->dry resuspend 6. Resuspend Crude Extract in Methanol dry->resuspend crude_product Crude Rhodomycin Complex resuspend->crude_product

Caption: Workflow for fermentation and crude extraction.

Protocol:

  • Seed Culture Preparation : Inoculate a loopful of S. purpurascens from a YEME agar slant into a 100 ml Erlenmeyer flask containing 25 ml of GS medium (glucose 10 g/L, soybean meal 10 g/L, NaCl 10 g/L, CaCO₃ 1 g/L). Incubate at 28°C on a shaker at 150 rpm for 48 hours.[1]

  • Production Fermentation : Use the seed culture to inoculate larger flasks containing production medium (e.g., GS or Potato Dextrose Broth) and incubate for 10 days under the same conditions.[1]

  • Harvesting : After the incubation period, harvest the flasks by separating the mycelial cake from the fermentation broth via centrifugation or filtration.[1]

  • Solvent Extraction : Extract both the mycelial cake and the spent broth with an equal volume of ethyl acetate. Alternatively, the mycelial cake can be extracted with acetone and the broth with chloroform.[1]

  • Concentration : Pool the organic extracts and concentrate them to dryness using a vacuum evaporator.[1]

  • Resuspension : Resuspend the dried crude extract in a minimal volume of methanol to obtain a clear, concentrated solution of the crude antibiotic complex.[1]

Purification and Characterization

The crude extract contains a mixture of rhodomycin analogues. This compound is purified from this complex using chromatography and its identity is confirmed.

cluster_0 Purification & Analysis cluster_1 Characterization crude Crude Extract ptlc 1. Preparative TLC (CHCl₃:MeOH:25% aqNH₃; 85:14:1) crude->ptlc scrape 2. Scrape Band (Corresponding to Rf = 0.62) ptlc->scrape elute 3. Elute with Solvent scrape->elute pure_b Pure this compound elute->pure_b hydrolysis A. Acid Hydrolysis (0.1 N HCl, 85°C, 30 min) pure_b->hydrolysis analysis B. Spectroscopic Analysis (UV-Vis, FT-IR) pure_b->analysis aglycone Aglycone (β-RMN) hydrolysis->aglycone sugar Sugar Moieties hydrolysis->sugar

Caption: Workflow for purification and characterization.

Protocol:

  • Preparative Thin Layer Chromatography (TLC) : Apply the concentrated crude extract to preparative silica gel TLC plates. Develop the plates using a solvent system of Chloroform:Methanol:25% aqueous Ammonia (85:14:1 v/v/v).[1]

  • Fraction Isolation : Identify the distinct colored bands under visible light. The band corresponding to this compound (Compound E) will have an Rf value of approximately 0.62. Carefully scrape this band from the plate.[1]

  • Elution : Elute the compound from the silica gel using a suitable solvent like methanol or chloroform, followed by filtration to remove the silica. Evaporate the solvent to yield the purified compound.

  • Acid Hydrolysis : To identify the aglycone and sugar components, add 0.5 ml of 0.1 N HCl to an aliquot of the purified fraction and heat at 85°C for 30 minutes. Extract the pigment aglycone with chloroform and analyze both the aglycone and the aqueous sugar layer by analytical TLC.[1]

  • Spectroscopic Analysis : Confirm the identity of the purified compound by acquiring UV-Visible and FT-IR spectra and comparing the data with published values.[1]

Rhodomycin Biosynthetic Pathway

Anthracycline biosynthesis is a complex process involving a Type II Polyketide Synthase (PKS) and numerous tailoring enzymes. The pathway can be generalized into three core stages: aglycone synthesis, deoxysugar synthesis, and glycosylation/tailoring.

cluster_0 Stage 1: Aglycone Biosynthesis cluster_1 Stage 2: Deoxysugar Biosynthesis cluster_2 Stage 3: Glycosylation & Tailoring pks Propionyl-CoA + 9x Malonyl-CoA pks_enzymes Type II Polyketide Synthase (PKS) + Cyclases pks->pks_enzymes Chain assembly & cyclization aglycone ε-Rhodomycinone (Aglycone) pks_enzymes->aglycone glycosyl_tf Glycosyltransferase aglycone->glycosyl_tf glucose Glucose-1-Phosphate sugar_enzymes Multi-step enzymatic conversion glucose->sugar_enzymes N,N-dimethylation daunosamine TDP-L-Daunosamine sugar_enzymes->daunosamine N,N-dimethylation methyl_enzymes N-Methyltransferases (AclP, AknX2) daunosamine->methyl_enzymes N,N-dimethylation rhodosamine TDP-L-Rhodosamine methyl_enzymes->rhodosamine rhodosamine->glycosyl_tf intermediate Glycosylated Intermediate (ε-Rhodomycinone Glycoside) glycosyl_tf->intermediate tailoring Tailoring Enzymes (e.g., RdmC Methylesterase, Hydroxylases) intermediate->tailoring rhodomycin_b This compound tailoring->rhodomycin_b

Caption: High-level overview of the this compound biosynthetic pathway.

  • Aglycone Formation : The biosynthesis starts with the condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units by a Type II Polyketide Synthase (PKS) complex. A series of cyclization and aromatization reactions leads to the formation of the tetracyclic aglycone, ε-rhodomycinone.[2][4]

  • Deoxysugar Synthesis : Concurrently, a separate pathway converts glucose-1-phosphate into the activated deoxysugar TDP-L-daunosamine. In rhodomycin-producing strains, this sugar is further modified by N-methyltransferases, which add two methyl groups to the amino group to form TDP-L-rhodosamine, the characteristic sugar of this compound.[2][4]

  • Glycosylation and Tailoring : A glycosyltransferase attaches L-rhodosamine to the ε-rhodomycinone aglycone. This glycosylated intermediate then undergoes several post-PKS tailoring steps. It is suggested that the conversion from an ε-rhodomycinone glycoside to a β-rhodomycinone glycoside (the form found in this compound) occurs at this stage.[1] Genes within the rhodomycin biosynthetic cluster, such as the methylesterase RdmC, catalyze these final modifications to yield the mature this compound molecule.[2]

References

An In-depth Technical Guide to the Chemical Structure and Properties of Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomycin B, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by various Streptomyces species. Renowned for its potent antibacterial and cytotoxic activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a discussion of its mechanism of action, with a focus on its interaction with DNA. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and oncology.

Chemical Structure and Identification

This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone, known as β-rhodomycinone, linked to the amino sugar rhodosamine.

Chemical Structure:

G Aglycone β-Rhodomycinone (Tetracyclic Core) Linkage Glycosidic Bond Aglycone->Linkage Sugar Rhodosamine (Amino Sugar) Linkage->Sugar

Caption: Simplified representation of the general structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Molecular Formula C₂₈H₃₃NO₁₀
CAS Number 1404-52-0

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its purification, characterization, and formulation.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 543.56 g/mol [1]
Appearance Reddish powder[2]
Solubility Soluble in methanol and ethyl acetate.[2]

Table 3: Spectral Data of this compound

Spectral DataKey FeaturesSource
UV-Visible (in Methanol) λmax at 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm[1][2]
Infrared (IR) Characteristic peaks for hydroxyl (3400-3300 cm⁻¹), ketonic/ester carbonyl (1740 cm⁻¹), and hydrogen-bonded carbonyl (1600 cm⁻¹) groups.[1][2]

Biological Activity

This compound exhibits significant biological activity, including antibacterial effects against Gram-positive bacteria and potent cytotoxicity against various cancer cell lines.

Table 4: Biological Activity of this compound

ActivityTest Organism/Cell LineValueSource
Antibacterial (MIC) Bacillus subtilis2 µg/mL[1][2]
Cytotoxicity (IC₅₀) HeLa (Human cervical cancer)8.8 µg/mL[1][2]

Mechanism of Action

The primary mechanism of action for this compound, like other anthracyclines, is believed to be its interaction with DNA. This interaction can occur through intercalation between DNA base pairs, leading to the inhibition of DNA replication and transcription, and the generation of reactive oxygen species (ROS) that cause cellular damage.

G cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Cellular Outcomes This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Binds to DNA Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Intercalation->Inhibition of Replication/Transcription Blocks polymerases ROS Generation ROS Generation DNA Intercalation->ROS Generation Induces oxidative stress Cell Cycle Arrest Cell Cycle Arrest Inhibition of Replication/Transcription->Cell Cycle Arrest Halts proliferation Apoptosis Apoptosis ROS Generation->Apoptosis Triggers programmed cell death Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the induction of apoptosis and cell cycle arrest suggests the involvement of key regulatory pathways such as p53, MAPK, and PI3K/Akt, which are common targets for anthracyclines. Further research is required to delineate the precise signaling cascades affected by this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces purpurascens

This protocol describes the extraction and purification of this compound from a culture of Streptomyces purpurascens.

G Culture Broth Culture Broth Centrifugation Centrifugation Culture Broth->Centrifugation Separate cells Cell Pellet Cell Pellet Centrifugation->Cell Pellet Supernatant (discard) Supernatant (discard) Centrifugation->Supernatant (discard) Ethyl Acetate Extraction Ethyl Acetate Extraction Cell Pellet->Ethyl Acetate Extraction Extract compounds Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Preparative TLC Preparative TLC Crude Extract->Preparative TLC Separate fractions This compound Fraction This compound Fraction Preparative TLC->this compound Fraction Characterization Characterization This compound Fraction->Characterization

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture Streptomyces purpurascens in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions for secondary metabolite production.

  • Extraction: Harvest the culture broth and separate the mycelial mass by centrifugation. Extract the cell pellet with ethyl acetate to obtain the crude extract.

  • Purification:

    • Preparative Thin-Layer Chromatography (TLC): Apply the concentrated crude extract to preparative TLC plates and develop with an appropriate solvent system (e.g., chloroform:methanol, 15:1 v/v).

    • Fraction Collection: Scrape the band corresponding to this compound (identified by its characteristic red color and Rf value) from the TLC plate and elute the compound from the silica gel using a suitable solvent like methanol.

    • Further Purification (Optional): For higher purity, the collected fraction can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

Confirm the identity and purity of the isolated this compound using the following spectroscopic techniques:

  • UV-Visible Spectroscopy: Dissolve the purified compound in methanol and record the absorption spectrum.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified compound to identify characteristic functional groups.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the detailed chemical structure.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

G Seed HeLa Cells Seed HeLa Cells Incubate (24h) Incubate (24h) Seed HeLa Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Varying concentrations Incubate (48h) Incubate (48h) Treat with this compound->Incubate (48h) Add MTT Reagent Add MTT Reagent Incubate (48h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Add DMSO Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Conclusion

This compound remains a compound of significant interest due to its pronounced biological activities. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols. Further research into its specific interactions with cellular signaling pathways will be crucial for unlocking its full therapeutic potential and for the rational design of novel anthracycline-based anticancer agents with improved efficacy and reduced side effects.

References

The Anticancer Arsenal of Rhodomycin B: A Deep Dive into Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer activity of Rhodomycin B, an anthracycline antibiotic. Synthesizing current research, this document is intended for researchers, scientists, and professionals in drug development. We will explore its interaction with cellular macromolecules, its impact on critical cell signaling pathways, and the resulting cytotoxic effects on cancer cells.

Core Mechanisms of Action

This compound, a member of the anthracycline family of natural products, exerts its potent anticancer effects through a multi-pronged attack on cancer cells.[1][2] The primary mechanisms include direct interaction with DNA, inhibition of essential enzymes for DNA replication, generation of cytotoxic reactive oxygen species, and the subsequent induction of programmed cell death (apoptosis) and cell cycle arrest.

DNA Intercalation and Binding

A fundamental aspect of this compound's activity is its ability to interact with nuclear DNA. Like other anthracyclines, it is understood to bind to DNA, an interaction that is crucial for its cytotoxic effects.[3] Studies on related compounds show that this binding can occur through intercalation, where the planar ring structure of the molecule inserts itself between DNA base pairs.[4][5] This physical disruption of the DNA helix interferes with critical cellular processes such as transcription and replication. Spectroscopic and molecular modeling studies of similar rhodamine-based dyes confirm a groove-binding mode of interaction with the DNA helix.[6] The binding affinity of various anthracyclines to DNA often correlates with their biological activity.[3]

Inhibition of Topoisomerase II

This compound functions as a topoisomerase II "poison". Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication by creating and resealing double-strand breaks.[7][8] Anthracyclines stabilize the transient intermediate state of this process, known as the DNA-Topoisomerase II cleavage complex (Top2cc).[7] By preventing the re-ligation of the DNA strands, the drug converts a transient break into a permanent, cytotoxic DNA lesion.[7][9] This accumulation of irreversible DNA double-strand breaks is a major trigger for downstream cell death pathways.[7][8] The therapeutic activity of anthracyclines is largely attributed to their action on the Top2α isoform, which is highly expressed in proliferating cancer cells.[7]

Generation of Reactive Oxygen Species (ROS)

A significant component of this compound's mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] The quinone structure within the rhodomycin molecule can participate in redox cycling, leading to the formation of superoxide radicals and subsequently other ROS like hydrogen peroxide.[10] This process can be exacerbated when the drug accumulates in mitochondria, disrupting the electron transport chain and leading to further ROS production.[10][11] The resulting surge in intracellular ROS overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids, thereby contributing to apoptosis.[10][12]

Induction of Apoptosis and Cell Cycle Arrest

The molecular damage inflicted by this compound culminates in the activation of cellular self-destruction programs, primarily apoptosis and cell cycle arrest.

Triggering Apoptotic Pathways

Apoptosis, or programmed cell death, is a key outcome of this compound treatment. The extensive DNA damage and oxidative stress activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Mitochondrial damage, caused by ROS and the actions of pro-apoptotic proteins, leads to the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3/7, leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[13]

  • Extrinsic Pathway: Evidence from related compounds suggests that anthracyclines can upregulate death receptors like Fas on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.[14]

The induction of apoptosis is a hallmark of an effective anticancer agent.[13]

G RhodomycinB This compound DNA_Intercalation DNA Intercalation & Binding RhodomycinB->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition RhodomycinB->TopoII_Inhibition ROS_Generation ROS Generation RhodomycinB->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis_Pathway Apoptosis Signaling Cascade DNA_Damage->Apoptosis_Pathway CellCycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycle_Arrest Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Death Cancer Cell Death CellCycle_Arrest->Cell_Death Apoptosis->Cell_Death G RhodomycinB This compound DNA_Damage DNA Damage RhodomycinB->DNA_Damage Checkpoint_Activation Checkpoint Activation DNA_Damage->Checkpoint_Activation Cdc2_CyclinB_Inhibition Inhibition of p34cdc2/Cyclin B1 Checkpoint_Activation->Cdc2_CyclinB_Inhibition G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB_Inhibition->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest G Start Seed Cells in 96-well Plate Treat Add this compound (Varying Conc.) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (DMSO) Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Cytotoxic Effects of Rhodomycin B on HeLa Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Rhodomycin B on human cervical adenocarcinoma (HeLa) cell lines. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary data and methodologies to investigate the anticancer potential of this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Data Summary

The cytotoxic potential of this compound against HeLa cells has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, has been determined and is presented below.

CompoundCell LineAssayIC50 ValueCitation
This compoundHeLaMTT Assay8.8 µg/mL[1][2][3]

Table 1: Cytotoxicity of this compound on HeLa Cells. This table summarizes the reported IC50 value of this compound against the HeLa cell line as determined by the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to assess the cytotoxic effects of this compound on HeLa cells.

Cell Culture and Maintenance

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4] For experimental procedures, cells are typically seeded in multi-well plates and allowed to adhere overnight.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a predetermined period, for example, 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 620 nm can also be used.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_rhodomycin Add this compound (various concentrations) incubate_24h->add_rhodomycin incubate_treatment Incubate for desired period (e.g., 48h) add_rhodomycin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Protocol:

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Detection Workflow

Apoptosis_Workflow start Treat HeLa Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quadrants Quadrant Analysis analyze->quadrants q1 Viable (Annexin V- / PI-) quadrants->q1 q2 Early Apoptotic (Annexin V+ / PI-) quadrants->q2 q3 Late Apoptotic/Necrotic (Annexin V+ / PI+) quadrants->q3 q4 Necrotic (Annexin V- / PI+) quadrants->q4

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.[8][9]

Protocol:

  • Protein Extraction: Treat HeLa cells with this compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

While specific signaling pathways activated by this compound in HeLa cells have not been extensively elucidated, its classification as an anthracycline suggests several probable mechanisms of action. Anthracyclines like doxorubicin are known to exert their cytotoxic effects through multiple pathways.[10]

DNA Damage and Topoisomerase II Inhibition

A primary mechanism of anthracyclines is the inhibition of topoisomerase II.[11][12] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines lead to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

Topoisomerase II Inhibition Pathway

TopoII_Pathway RhodomycinB This compound CleavageComplex Topo II-DNA Cleavage Complex RhodomycinB->CleavageComplex stabilizes TopoII Topoisomerase II TopoII->CleavageComplex DNA DNA DNA->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB leads to CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed pathway of this compound-induced cytotoxicity via Topoisomerase II inhibition.

Generation of Reactive Oxygen Species (ROS)

Anthracyclines can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[13][14][15] Excessive ROS can induce oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. This can, in turn, trigger apoptotic cell death through various signaling cascades.

ROS-Mediated Apoptosis Pathway

ROS_Pathway RhodomycinB This compound Mitochondria Mitochondria RhodomycinB->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis through ROS generation.

Intrinsic Apoptotic Pathway

The cellular damage induced by this compound likely converges on the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates caspases (such as caspase-9 and the executioner caspase-3), ultimately leading to programmed cell death.[10][16][17]

Intrinsic Apoptosis Signaling

Intrinsic_Apoptosis RhodomycinB This compound CellularStress Cellular Stress (e.g., DNA Damage, ROS) RhodomycinB->CellularStress Bax Bax Activation CellularStress->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic apoptosis pathway potentially activated by this compound.

Conclusion

This compound demonstrates significant cytotoxic effects against HeLa cell lines. The data and protocols presented in this guide provide a solid foundation for further investigation into its anticancer properties. Future research should focus on elucidating the specific signaling pathways modulated by this compound in HeLa cells, its effects on the cell cycle, and its potential for in vivo efficacy. A thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

An In-depth Technical Guide to the Aglycone and Sugar Moieties of Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin B is an anthracycline antibiotic produced by various species of Streptomyces, most notably Streptomyces purpurascens.[1][2][3] Like other members of the anthracycline class, which are vital in cancer chemotherapy, this compound's structure consists of a tetracyclic aglycone core glycosidically linked to a sugar moiety. Understanding the distinct properties and interactions of these two components is crucial for the rational design of novel anthracycline analogs with improved efficacy and reduced toxicity. This guide provides a comprehensive technical overview of the aglycone and sugar moieties of this compound, including their chemical structures, physicochemical properties, and the experimental protocols for their isolation and characterization.

Chemical Structure and Moieties

This compound is comprised of the aglycone β-rhodomycinone and the amino sugar L-rhodosamine . The sugar is attached to the aglycone via a glycosidic bond.

Aglycone Moiety: β-Rhodomycinone

The aglycone portion of this compound is β-rhodomycinone, a polyketide-derived tetracyclic quinone. Its structure is fundamental to the intercalating ability of anthracyclines with DNA, a key aspect of their cytotoxic mechanism.

Sugar Moiety: L-Rhodosamine

The sugar moiety attached to β-rhodomycinone is L-rhodosamine, a deoxyamino sugar. The sugar component of anthracyclines plays a significant role in their sequence-specific binding to DNA and can influence their pharmacological properties, including cellular uptake and toxicity.

The overall structure of this compound is illustrated in the following diagram:

Caption: General structure of this compound, illustrating the connection between the β-rhodomycinone aglycone and the L-rhodosamine sugar moiety.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its constituent moieties.

Table 1: Physicochemical Properties

PropertyThis compoundβ-RhodomycinoneL-Rhodosamine
Molecular Formula C₂₈H₃₃NO₁₀[1]C₂₀H₁₈O₇C₈H₁₇NO₃
Molecular Weight 543.56 g/mol [1]386.35 g/mol 175.23 g/mol
Melting Point Data not readily availableData not readily availableData not readily available
Specific Rotation [α] Data not readily availableData not readily availableData not readily available

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compoundβ-RhodomycinoneL-Rhodosamine
UV-Visible (λmax) In Methanol: 297 nm, 492-497 nm, 522-526 nm, 557-562 nm[1]Characteristic anthracycline absorption pattern, specific data for the isolated aglycone is dependent on solvent and pH.Lacks a significant chromophore for UV-Vis absorption in the 200-800 nm range.
Infrared (IR, cm⁻¹) Characteristic peaks for hydroxyl groups (3400-3300 cm⁻¹), ketonic or ester carbonyl groups (1740 cm⁻¹), and hydrogen-bonded carbonyls (1600 cm⁻¹)[1]Similar to this compound, with prominent hydroxyl and carbonyl absorptions.Dominated by absorptions from hydroxyl, amine, and C-H bonds.
¹H NMR (ppm) Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended.Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended.Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended.
¹³C NMR (ppm) Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended.Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended.Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces purpurascens

The following workflow outlines the general procedure for the isolation and purification of this compound.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation 1. Cultivation of S. purpurascens in a suitable liquid medium. centrifugation 2. Centrifugation to separate mycelial cake and supernatant. fermentation->centrifugation mycelial_extraction 3. Extraction of mycelial cake with acetone. centrifugation->mycelial_extraction supernatant_extraction 4. Extraction of supernatant with ethyl acetate. centrifugation->supernatant_extraction combine_extracts 5. Combine and concentrate organic extracts. mycelial_extraction->combine_extracts supernatant_extraction->combine_extracts crude_extract 6. Precipitation of crude antibiotic complex with petroleum ether. combine_extracts->crude_extract prep_tlc 7. Preparative Thin Layer Chromatography (TLC) for fractionation. crude_extract->prep_tlc pure_rhodomycin_b 8. Isolation of pure this compound fraction. prep_tlc->pure_rhodomycin_b

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Culture and Fermentation: Streptomyces purpurascens is cultured in a suitable liquid fermentation medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelial cake is extracted with acetone, while the supernatant is extracted with an organic solvent such as ethyl acetate.[1] The organic extracts are then combined and concentrated.

  • Purification: The crude extract is further purified using chromatographic techniques. Preparative Thin Layer Chromatography (TLC) is a common method for separating the different rhodomycin analogues.[1]

Hydrolysis of this compound and Separation of Moieties

Acid hydrolysis is employed to cleave the glycosidic bond, separating the aglycone from the sugar moiety.

Hydrolysis_Workflow start Pure this compound hydrolysis 1. Acid Hydrolysis (e.g., 0.3 N HCl, 85°C, 1 hour) start->hydrolysis extraction 2. Liquid-Liquid Extraction (Chloroform/Aqueous) hydrolysis->extraction aglycone_fraction Organic Phase: β-Rhodomycinone extraction->aglycone_fraction Insoluble Aglycone sugar_fraction Aqueous Phase: L-Rhodosamine extraction->sugar_fraction Soluble Sugar tlc_analysis 3. TLC Analysis of Fractions aglycone_fraction->tlc_analysis sugar_fraction->tlc_analysis

Caption: Workflow for the acid hydrolysis of this compound and subsequent separation.

Detailed Methodology:

  • Acid Hydrolysis: A solution of purified this compound is treated with dilute hydrochloric acid (e.g., 0.3 N HCl) and heated (e.g., at 85°C for 1 hour) to facilitate the hydrolysis of the glycosidic linkage.[4]

  • Extraction and Separation: After hydrolysis, the reaction mixture is subjected to liquid-liquid extraction. The water-insoluble aglycone, β-rhodomycinone, partitions into the organic phase (e.g., chloroform), while the water-soluble amino sugar, L-rhodosamine, remains in the aqueous phase.[4]

  • Analysis by Thin Layer Chromatography (TLC): The separated aglycone and sugar fractions are analyzed by TLC to confirm their identity by comparison with authentic standards.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase for Aglycones: A non-polar system such as Chloroform:Methanol (20:1, v/v).[4]

    • Mobile Phase for Sugars: A more polar system is required.

    • Visualization: Spots can be visualized under UV light or by using specific staining reagents.

Conclusion

A thorough understanding of the distinct chemical and physical properties of the aglycone (β-rhodomycinone) and sugar (L-rhodosamine) moieties of this compound is paramount for the advancement of anthracycline-based drug discovery. The experimental protocols detailed in this guide provide a framework for the isolation and characterization of these critical components. Further detailed spectroscopic analysis, particularly comprehensive NMR studies, will be instrumental in elucidating the subtle structural nuances that govern the biological activity of this compound and its derivatives, paving the way for the development of next-generation anticancer agents.

References

Methodological & Application

Protocol for Rhodomycin B Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomycin B is an anthracycline antibiotic produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites.[1][2] Anthracyclines are a class of potent chemotherapeutic agents, and this compound has demonstrated significant biological activity, including antibacterial and cytotoxic effects.[1][3][4] This document provides a detailed protocol for the extraction and partial purification of this compound from Streptomyces culture, based on established methodologies.

Data Presentation

The following table summarizes quantitative data related to the extraction and biological activity of this compound and its analogues from Streptomyces species.

ParameterValueSpeciesReference
Extraction Yield
Crude Antibiotic Complex~150 mg from 200 ml brothS. purpurascens[1]
Purified β-rhodomycinone5 mg/LS. griseus[5]
Purified γ-rhodomycinone1.5 mg/LS. griseus[5]
Biological Activity
MIC of this compound vs. Bacillus subtilis2 µg/mlS. purpurascens[1][3]
IC50 of this compound vs. HeLa cell line8.8 µg/mlS. purpurascens[1][3]

Experimental Protocols

This protocol details the steps for the cultivation of Streptomyces, followed by the extraction and purification of this compound.

Culture of Streptomyces
  • Media Preparation: Prepare Starch-Yeast extract medium or Tryptone Soya Broth for the cultivation of Streptomyces.[1][6] The pH of the medium should be adjusted to neutral (pH 7.0) before sterilization.[3]

  • Inoculation and Incubation: Inoculate the sterile medium with a spore suspension or a vegetative mycelium from a fresh plate of Streptomyces. Incubate the culture at 28-30°C for 7 to 8 days with shaking at 150 rpm.[1][6]

Extraction of this compound

This protocol provides two alternative methods for the extraction of the crude antibiotic complex.

Method A: Acetone-Chloroform Extraction [1]

  • Mycelial Extraction: Separate the mycelial cake from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake with acetone (e.g., 100 ml acetone for the mycelial cake from 200 ml broth).

  • Concentrate the acetone extract to approximately one-fourth of its original volume.

  • Re-extract the concentrated acetone extract with chloroform (e.g., 25 ml chloroform).

  • Broth Extraction: Extract the spent broth with an equal volume of chloroform.

  • Pooling and Concentration: Combine the chloroform extracts from the mycelium and the broth. Concentrate the pooled extract to dryness under reduced pressure.

  • Precipitation: Add an excess of petroleum ether (60-80°C) to the concentrated extract to precipitate the crude antibiotic complex.[1]

Method B: Ethyl Acetate Extraction [3][4][6]

  • pH Adjustment: Adjust the pH of the whole culture broth to 7.0.[3]

  • Solvent Extraction: Extract the culture broth with an equal volume of ethyl acetate (1:1, v/v).[3][6] Shake the mixture vigorously for 20 minutes in a separating funnel.

  • Phase Separation: Allow the phases to separate and collect the upper ethyl acetate phase containing the antibiotic.

  • Concentration: Evaporate the ethyl acetate extract to dryness at 40°C under reduced pressure to obtain the crude extract.[6]

Purification by Preparative Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve the crude extract in a small volume of methanol.

  • TLC Plate: Use a preparative Silica gel 60 F254 TLC plate.

  • Spotting: Apply the dissolved crude extract as a band onto the TLC plate.

  • Development: Develop the plate in a solvent system of Chloroform: Methanol: 25% aqueous NH₃ (85:14:1).[1]

  • Visualization and Isolation: After development, air dry the plate. This compound will appear as a distinct orange to red colored band.[1] Scrape the silica gel corresponding to the this compound band and elute the compound with a suitable solvent like methanol.

  • Final Concentration: Evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_cultivation 1. Streptomyces Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification inoculation Inoculation of Streptomyces incubation Incubation (7-8 days, 28-30°C) inoculation->incubation harvest Harvest Culture Broth & Mycelium incubation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration of Organic Phase extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract prep_tlc Preparative TLC crude_extract->prep_tlc band_scraping Scraping of This compound band prep_tlc->band_scraping elution Elution from Silica band_scraping->elution purified_product Purified this compound elution->purified_product

Caption: Experimental workflow for this compound extraction.

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin B is an anthracycline antibiotic produced by various Streptomyces species, including Streptomyces purpurascens.[1][2] Anthracyclines are a well-known class of compounds recognized for their potent antibacterial and antitumor properties.[1] this compound has demonstrated activity, particularly against Gram-positive bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[3]

Mechanism of Action

This compound, as an anthracycline, exerts its antimicrobial effect primarily through the disruption of DNA synthesis. The mechanism involves the intercalation of the planar chromophore moiety of the anthracycline into the DNA double helix. This insertion between base pairs obstructs the processes of DNA replication and transcription. Furthermore, anthracyclines are known to inhibit topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, the religation of DNA strands is prevented, leading to double-strand breaks and subsequent cell death.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes a known MIC value for this compound against a common Gram-positive bacterium. This value can be used as a reference for designing the concentration range in the MIC assay.

CompoundTest OrganismMIC (µg/mL)Reference
This compoundBacillus subtilis2[1][2][4][5]

Experimental Protocol: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of this compound.

Materials and Reagents
  • This compound (powder)

  • Appropriate solvent for this compound (e.g., DMSO, methanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Bacterial strain(s) of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Quality control (QC) bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay A Prepare this compound Stock Solution C Perform Serial Dilutions of This compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20 hours at 35°C) D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Procedure

Day 1: Preparation and Inoculation

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.

    • Further dilute this stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration in the microtiter plate. For example, if the highest desired concentration is 64 µg/mL, the working stock should be 128 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer (OD at 625 nm) or a nephelometer can be used for standardization.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in these wells to 200 µL and halve the drug concentration to the desired final range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Day 2: Reading and Interpreting Results

  • Visual Inspection:

    • Examine the microtiter plate. The sterility control (well 12) should show no growth (clear).

    • The growth control (well 11) should show turbidity or a pellet of bacterial growth at the bottom.

    • Visually inspect wells 1 through 10 for bacterial growth.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]

Quality Control

It is essential to include a standard quality control strain with a known MIC range for the antimicrobial agent being tested. For this compound, if a standard range is not available, it is recommended to use a common QC strain like Staphylococcus aureus ATCC 29213 and establish an in-house acceptable range.

Data Presentation

Results should be recorded in a clear, tabular format.

Example MIC Data Table

StrainThis compound Concentration (µg/mL)MIC (µg/mL)
64 32
Bacillus subtilis--
S. aureus ATCC 29213--

(-) indicates no visible growth; (+) indicates visible growth.

Conclusion

This application note provides a comprehensive protocol for the determination of the MIC of this compound using the broth microdilution method. Adherence to this standardized procedure will ensure accurate and reproducible results, which are crucial for the evaluation of this antibiotic's efficacy and for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Development of Rhodomycin B Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Rhodomycin B derivatives with the goal of enhancing their bioactivity. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an anthracycline antibiotic with known antibacterial and antitumor properties.[1][2] Like other anthracyclines, its biological activity is attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. However, the clinical use of many anthracyclines is often limited by cardiotoxicity. Consequently, significant research efforts have been directed towards the synthesis and evaluation of this compound derivatives with improved therapeutic indices, including enhanced bioactivity against cancer cells and reduced toxicity. This document outlines key findings and methodologies in this area of research.

Data Presentation: Bioactivity of this compound and Its Derivatives

The following tables summarize the reported bioactivity of this compound and some of its naturally occurring and synthetic derivatives.

Table 1: Cytotoxicity of Rhodomycin Analogues Against Human Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Citation
This compoundHeLa8.8[1][3]
α2-Rhodomycin IIHeLa8.8[1][3]
ObelmycinHeLa8.8[1][3]
This compoundL929 (non-cancerous)No cytotoxicity observed[1][3]
α2-Rhodomycin IIL929 (non-cancerous)No cytotoxicity observed[1][3]
ObelmycinL929 (non-cancerous)No cytotoxicity observed[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria

CompoundBacterial StrainMIC (µg/mL)Citation
This compoundBacillus subtilis2[1][3]

Experimental Protocols

Isolation and Purification of Rhodomycin Analogues from Streptomyces purpurascens

This protocol is based on the methods described by Holkar et al. (2013).[1]

Objective: To isolate and purify this compound and its analogues from a culture of Streptomyces purpurascens.

Materials:

  • Streptomyces purpurascens culture

  • Yeast extract-malt extract (YEME) agar

  • Production medium (e.g., soybean meal-glucose medium)

  • Ethyl acetate

  • Methanol

  • Preparative Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • UV-Vis spectrophotometer

  • FT-IR spectrometer

Procedure:

  • Cultivation: Inoculate Streptomyces purpurascens on YEME agar plates and incubate for 7-10 days. Transfer a loopful of the culture to the production medium and incubate in a shaker at 28°C for 7 days.

  • Extraction: After incubation, harvest the culture broth and mycelium. Extract the bioactive compounds from both the broth and the mycelium using ethyl acetate. Combine the ethyl acetate extracts and evaporate to dryness under vacuum.

  • Purification: Resuspend the crude extract in a minimal volume of methanol. Apply the concentrated extract to preparative TLC plates. Develop the plates using the chosen solvent system.

  • Isolation: After development, visualize the separated bands under UV light. Scrape the individual bands corresponding to different colored compounds (rhodomycins are typically red or orange).

  • Characterization: Elute the compounds from the silica gel using methanol. Analyze the purified fractions using UV-Vis and FT-IR spectroscopy to confirm their identity by comparing the spectra with published data for this compound and its analogues.

Synthesis of this compound Derivatives with Modified Sugar Moieties

This protocol provides a general framework for the glycosylation of β-rhodomycinone to generate novel derivatives, based on the work of Aligiannis et al. (2002).[4]

Objective: To synthesize novel this compound derivatives by modifying the sugar moiety to investigate structure-activity relationships.

Materials:

  • β-rhodomycinone (the aglycone of this compound)

  • Protected sugar donors (e.g., glycosyl halides or thioglycosides of novel sugars)

  • Glycosylation promoter (e.g., silver triflate, N-iodosuccinimide/triflic acid)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Molecular sieves

  • Inert atmosphere (e.g., argon or nitrogen)

  • Deprotection reagents (e.g., trifluoroacetic acid for acid-labile protecting groups, sodium methoxide for acyl groups)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly. Activate molecular sieves by heating under vacuum.

  • Glycosylation Reaction: In a flame-dried flask under an inert atmosphere, dissolve β-rhodomycinone and the protected sugar donor in anhydrous DCM. Add activated molecular sieves. Cool the reaction mixture to the appropriate temperature (e.g., -20°C to 0°C).

  • Promoter Addition: Add the glycosylation promoter dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated sodium bicarbonate solution). Filter the mixture, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Glycosylated Product: Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the protecting groups from the sugar moiety using appropriate deprotection reagents and conditions.

  • Final Purification: Purify the final deprotected this compound derivative by chromatography to obtain the desired compound. Characterize the final product using NMR spectroscopy and mass spectrometry.

MTT Assay for Cytotoxicity Evaluation

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described by Holkar et al. (2013).[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa) and a non-cancerous cell line (e.g., L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Topoisomerase II Inhibition Assay

This protocol is a well-established method to determine if a compound inhibits the catalytic activity of topoisomerase II.

Objective: To assess the inhibitory effect of this compound derivatives on human topoisomerase IIα.

Materials:

  • Human topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • This compound derivatives

  • Stop solution (e.g., 1% SDS, 50 mM EDTA)

  • Proteinase K

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.

  • Enzyme Addition: Add human topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution, followed by the addition of proteinase K to digest the enzyme. Incubate at 37°C for another 30 minutes.

  • Agarose Gel Electrophoresis: Add gel loading buffer to each sample and load them onto an agarose gel. Run the gel until the different DNA topoisomers are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: Analyze the gel. Inhibition of topoisomerase II will result in the persistence of the supercoiled DNA form, while the relaxed form will be present in the no-drug control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary mechanism of action of anthracyclines like this compound is the inhibition of topoisomerase II, which leads to DNA damage and the induction of apoptosis. This process can activate several downstream signaling pathways.

apoptosis_pathway RhodomycinB This compound Derivative TopoisomeraseII Topoisomerase II RhodomycinB->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Further research is needed to elucidate the specific effects of different this compound derivatives on other key signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways. It is hypothesized that the cellular stress induced by these compounds could modulate these pathways, potentially contributing to their overall anticancer effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Lead_Identification Lead Compound Identification (Low IC50) Cytotoxicity->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism In_Vivo In vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo Topoisomerase Topoisomerase II Inhibition Assay Mechanism->Topoisomerase Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (Western Blot for MAPK, NF-κB) Mechanism->Signaling Toxicity Toxicity Assessment (Cardiotoxicity) In_Vivo->Toxicity Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Toxicity->Preclinical

Caption: Workflow for the development of this compound derivatives.

Conclusion

The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents with enhanced bioactivity and potentially reduced side effects. The protocols and data presented herein provide a foundational framework for researchers in this field. Future work should focus on the synthesis of a wider array of derivatives, comprehensive evaluation of their activity against a broader panel of cancer cell lines, and in-depth investigation into their specific effects on key cellular signaling pathways. This will enable a more complete understanding of their structure-activity relationships and facilitate the identification of lead candidates for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodomycin B Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Rhodomycin B from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for optimizing this compound production in a new Streptomyces isolate?

A1: For a new Streptomyces isolate, the initial focus should be on optimizing the culture medium and physical fermentation parameters. Key starting points include selecting appropriate carbon and nitrogen sources, and determining the optimal initial pH and incubation temperature. A good baseline medium for many Stre-ptomyces species is the Glucose Soyabean Meal (GS) medium.

Q2: Which carbon and nitrogen sources are known to influence this compound yield?

A2: While specific quantitative data for this compound is limited, studies on Streptomyces secondary metabolite production indicate that complex carbon sources like starch and certain simple sugars can enhance yield. For nitrogen sources, organic sources such as yeast extract, peptone, and soyabean meal are often superior to inorganic sources. It is crucial to test a range of sources to find the optimal combination for your specific strain.

Q3: How critical is pH control during the fermentation process?

A3: pH is a critical parameter in Streptomyces fermentation. The optimal pH for growth and antibiotic production can differ. Generally, Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0).[1] Maintaining the pH within the optimal range throughout the fermentation can significantly impact the final yield. For some related antibiotics, controlling the pH at 7.0 resulted in substantially higher production compared to more acidic or alkaline conditions.[1]

Q4: What is the recommended temperature for this compound fermentation?

A4: The optimal temperature for secondary metabolite production in Streptomyces is typically between 28°C and 30°C. Temperature can influence both the growth rate and the activity of biosynthetic enzymes. It is advisable to conduct a temperature optimization study for your specific Streptomyces strain to maximize this compound yield.

Q5: How can I extract and quantify this compound from the fermentation broth?

A5: this compound, being an anthracycline, is typically extracted from the fermentation broth (both cells and supernatant) using an organic solvent like ethyl acetate.[2] After extraction, the solvent is evaporated, and the crude extract can be further purified. Quantification can be performed using techniques like Thin Layer Chromatography (TLC) for initial assessment, followed by more precise methods such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry.[2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No this compound Production 1. Suboptimal media composition. 2. Incorrect pH of the medium. 3. Non-optimal incubation temperature. 4. Inadequate aeration or agitation. 5. Strain instability or degradation.1. Screen different carbon and nitrogen sources (see Table 1 & 2 for examples). 2. Adjust the initial pH of the medium to a range of 6.5-7.5 and monitor it during fermentation. 3. Optimize the incubation temperature within the range of 25-35°C. 4. Vary the shaking speed (for flask cultures) or aeration and agitation rates (for bioreactors). 5. Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.
Inconsistent Yields Between Batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize the inoculum preparation procedure (e.g., age of the seed culture, inoculum size). 2. Ensure accurate weighing of media components and consistent sterilization procedures. 3. Calibrate and monitor pH meters, thermometers, and shakers/bioreactors regularly.
Presence of Other Colored Metabolites 1. Production of other anthracyclines or pigments by the Streptomyces strain.1. This is common as Streptomyces often produce a mixture of related compounds. 2. Use chromatographic techniques like preparative TLC or column chromatography to separate this compound from other metabolites.
Degradation of this compound 1. Instability of the molecule at certain pH values or in the presence of light.1. After extraction, store the purified compound in a dark, cool place. 2. Avoid extreme pH conditions during extraction and purification.

Data Presentation

Table 1: Effect of Different Carbon Sources on Antibiotic Production by Streptomyces sp.

Carbon Source (1% w/v)Relative Antibiotic Production (%)*
Starch100
Cellobiose85
Raffinose70
Mannose65
Fructose60

*Data is based on a study on a Streptomyces purpurascens strain producing rhodomycin analogues and is presented as a relative percentage to the best-performing carbon source. Actual values may vary depending on the specific strain and fermentation conditions.[2]

Table 2: Effect of Different Nitrogen Sources on Antibiotic Production by Streptomyces sp.

Nitrogen Source (1% w/v)Relative Antibiotic Production (%)*
Yeast Extract100
Peptone90
Casein80

*Data is based on a study on a Streptomyces purpurascens strain producing rhodomycin analogues and is presented as a relative percentage to the best-performing nitrogen source. Actual values may vary depending on the specific strain and fermentation conditions.[2]

Table 3: Quantitative Impact of Initial pH on Retamycin (an Anthracycline) Production by Streptomyces olindensis

Initial pHMaximum Retamycin Concentration (Absorbance Units)Production Increase Compared to pH 8.0 (%)
6.0~0.8658
7.0~1.36232
7.5~0.9643
8.0~0.410

*This data is for the closely related anthracycline, retamycin, and illustrates the significant impact of pH on production. The optimal pH for this compound may vary.[1]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production
  • Media Preparation: Prepare Glucose Soyabean Meal (GS) medium containing (per liter): 10 g glucose, 10 g soyabean meal, 10 g NaCl, and 1 g CaCO₃. Adjust the initial pH to 7.0 before sterilization.

  • Inoculum Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar plate into a 100 mL Erlenmeyer flask containing 25 mL of GS medium. Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours to prepare the seed culture.

  • Production Fermentation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of GS medium with 2.5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 8-10 days.

  • Harvesting: After the incubation period, harvest the entire fermentation broth (cells and supernatant) for extraction.

Protocol 2: Extraction and Preliminary Analysis of this compound
  • Extraction:

    • Transfer the harvested fermentation broth to a separation funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction from the aqueous layer two more times to maximize recovery.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Preliminary Analysis by Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the crude extract in methanol.

    • Spot the dissolved extract onto a silica gel TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform:methanol (15:1 v/v).

    • This compound will appear as a distinct colored spot (typically red or orange). The Rf value can be compared with a standard if available.

Visualizations

Rhodomycin_B_Biosynthesis_Pathway PKS Polyketide Synthase (Type II PKS) Aklanonic_acid Aklanonic Acid PKS->Aklanonic_acid Multiple steps Epsilon_Rhodomycinone ε-Rhodomycinone Aklanonic_acid->Epsilon_Rhodomycinone Tailoring reactions Glycosyltransferase Glycosyltransferase (e.g., RhoG) Epsilon_Rhodomycinone->Glycosyltransferase Sugar_Biosynthesis Sugar Biosynthesis Pathway TDP_L_Rhodosamine TDP-L-Rhodosamine Sugar_Biosynthesis->TDP_L_Rhodosamine TDP_L_Rhodosamine->Glycosyltransferase Rhodomycin_B This compound Glycosyltransferase->Rhodomycin_B Glycosylation

Caption: Simplified biosynthetic pathway of this compound.

Regulatory_Cascade cluster_global Global Regulation cluster_pathway Pathway-Specific Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, GlnR) Nutrient_Limitation->Global_Regulators Stress_Signals Environmental Stress Stress_Signals->Global_Regulators Pathway_Regulator Pathway-Specific Activator (e.g., SARP family) Global_Regulators->Pathway_Regulator Activation Rhodomycin_BGC This compound Biosynthetic Genes Pathway_Regulator->Rhodomycin_BGC Transcriptional Activation Rhodomycin_B_Product This compound Rhodomycin_BGC->Rhodomycin_B_Product Biosynthesis Rhodomycin_B_Product->Pathway_Regulator Feedback Inhibition (potential)

Caption: Representative regulatory cascade for this compound production.

References

Technical Support Center: Overcoming Solubility Issues of Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rhodomycin B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an anthracycline antibiotic, a class of compounds known for their potent anti-cancer properties.[1][2] Like many complex natural products, this compound has poor water solubility, which can pose significant challenges for its use in biological assays, preclinical studies, and formulation development. Poor aqueous solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What are the general signs of this compound insolubility in my experiment?

You may be experiencing solubility issues if you observe any of the following:

  • Visible particulates or precipitation: The solution appears cloudy, hazy, or contains visible solid particles after attempting to dissolve the compound.

  • Inconsistent results: You observe high variability between experimental replicates.

  • Low biological activity: The observed biological effect is lower than expected, which could be due to the actual concentration of the dissolved compound being much lower than the calculated concentration.

  • Color change or loss of color: While this compound is colored, precipitation can lead to a non-uniform color distribution in your solution.

Q3: What common solvents can be used to prepare a stock solution of this compound?

Based on the solubility of similar compounds, suitable organic solvents for preparing a stock solution of this compound include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to use a minimal amount of the organic solvent for the stock solution to avoid potential solvent-induced effects in your experiments.[1] Always include a vehicle control (the same concentration of the organic solvent in your final assay medium) in your experiments.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • pH Adjustment: The solubility of many compounds is pH-dependent. For anthracyclines like doxorubicin, solubility can be influenced by pH.[3][4][5][6] Systematically testing a range of pH values for your buffer may help identify an optimal pH for this compound solubility.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to your aqueous buffer can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[7][8]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its stability and solubility in aqueous media.[9][10][11][12]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
Low Aqueous Solubility The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solution 1: Decrease Final Concentration: Reduce the final concentration of this compound in your experiment.
Solution 2: Increase Organic Solvent in Stock: Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer. However, be mindful of the final solvent concentration's potential effects on your experimental system.
Solution 3: pH Optimization: The pH of your aqueous buffer may not be optimal for this compound solubility. Experiment with buffers at different pH values (e.g., in the range of 6.0-8.0).
"Salting Out" Effect High salt concentrations in the buffer (e.g., PBS) can decrease the solubility of some organic compounds.
Solution: Try using a buffer with a lower salt concentration or a non-saline buffer if your experimental conditions permit.
Temperature Effects The temperature at which you are preparing the solution may affect solubility.
Solution: Gently warm the aqueous buffer before adding the this compound stock solution. However, be cautious about the temperature stability of this compound.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Micro-precipitation Even if not visible to the naked eye, small precipitates can lead to inconsistent concentrations of the active compound.
Solution 1: Filtration: After preparing the final dilution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Solution 2: Sonication: Briefly sonicate the final solution to help dissolve any small aggregates.
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
Solution: Use low-adhesion microplates and pipette tips. Consider using glass vials for stock solution preparation and storage.
Compound Instability This compound may not be stable in the aqueous buffer over the duration of the experiment.
Solution: Prepare fresh dilutions of this compound immediately before each experiment. Conduct a time-course experiment to assess the stability of this compound in your assay medium.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, for 1 mL of a 10 mM solution (Molecular Weight of this compound ≈ 543.58 g/mol ), you would need 5.44 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube/vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear with no visible particulates.

  • If the solid does not fully dissolve, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin Complexation

This protocol provides a general method for preparing a this compound/β-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin. This may need to be optimized.

  • Dissolution: Dissolve the β-cyclodextrin in deionized water with stirring. Gently warm the solution if necessary to aid dissolution.

  • Complexation: Slowly add the this compound powder to the β-cyclodextrin solution while continuously stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours, protected from light.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the this compound/β-cyclodextrin complex.

  • Solubility Testing: The resulting powder can be dissolved in your aqueous buffer of choice. The solubility should be significantly enhanced compared to the free drug.

Data Presentation

Table 1: Solubility of Related Anthracyclines in Various Solvents

Note: Specific quantitative solubility data for this compound is limited in the available literature. The following table provides solubility information for the closely related anthracycline, Doxorubicin, and the fluorescent dye Rhodamine B for reference. Researchers should experimentally determine the solubility of this compound for their specific applications.

CompoundSolventSolubilityReference
DoxorubicinWater (neutral pH)~20 mg/mL[3]
Rhodamine BWater50 g/L
Rhodamine BEthanol15 g/L[13]
Rhodamine BDMSO96 - 125 mg/mL[7][12][14]
Rhodamine B isothiocyanateEthanol~15 mg/mL[15]
Rhodamine B isothiocyanateDMSO~15 mg/mL[15]
Rhodamine B isothiocyanateDMF~25 mg/mL[15]
Rhodamine B isothiocyanateDMF:PBS (1:3, pH 7.2)~0.16 mg/mL[15]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting stock_solid This compound (Solid) stock_dissolve Vortex/Sonicate stock_solid->stock_dissolve stock_solvent Organic Solvent (e.g., DMSO) stock_solvent->stock_dissolve stock_solution Concentrated Stock Solution stock_dissolve->stock_solution aq_dilute Dilute Stock stock_solution->aq_dilute aq_buffer Aqueous Buffer (e.g., PBS) aq_buffer->aq_dilute aq_precipitate Precipitation? aq_dilute->aq_precipitate aq_solution Final Aqueous Solution aq_precipitate->aq_solution No ts_adjust_ph Adjust pH aq_precipitate->ts_adjust_ph Yes ts_cosolvent Add Co-solvent aq_precipitate->ts_cosolvent Yes ts_cyclodextrin Use Cyclodextrin aq_precipitate->ts_cyclodextrin Yes ts_nanoparticle Nanoparticle Formulation aq_precipitate->ts_nanoparticle Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_drug Drug Action cluster_nucleus Nucleus cluster_apoptosis Apoptosis Signaling drug Anthracyclines (e.g., this compound) top2 Topoisomerase II drug->top2 Inhibition dna DNA Double-Strand Breaks top2->dna Stabilizes cleavage complex p53 p53 Activation dna->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cyto_c Cytochrome c Release (from Mitochondria) bax->cyto_c bcl2->cyto_c Inhibits caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Rhodomycin B stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Rhodomycin B for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, some information provided is based on the general behavior of the anthracycline class of antibiotics, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term storage, it is advisable to store stock solutions of this compound at -20°C.[1] As with other anthracyclines, which are susceptible to degradation, protection from light is also a critical consideration.

Q2: What are the typical solvents used to dissolve this compound?

This compound has been extracted and resuspended in methanol for experimental purposes.[1] For cell culture experiments, it is common to dissolve anthracyclines in a small amount of a suitable organic solvent like DMSO, which is then further diluted in the aqueous medium.

Q3: How stable is this compound in different pH conditions?

Q4: Is this compound sensitive to light?

Yes, as a member of the anthracycline family, this compound is expected to be light-sensitive. It is standard practice to protect anthracycline solutions from light to prevent photodegradation.

Q5: What are the known degradation products of this compound?

Currently, there is no detailed information available in the scientific literature outlining the specific degradation products and pathways of this compound under various experimental conditions. To identify potential degradation products in your own experiments, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) would be necessary.[4][5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.Ensure stock solutions are stored at -20°C and protected from light. Prepare fresh working solutions for each experiment.
Instability in the experimental medium (e.g., high pH).Check the pH of your culture medium or buffer. The stability of anthracyclines is pH-dependent, with a general trend of greater stability in slightly acidic conditions.[2][3]
Inconsistent results between experimental runs. Adsorption of the compound to container walls.Some anthracyclines can be strongly absorbed by certain container materials.[7] Consider using glass or low-adsorption plasticware.
Variability in the preparation of this compound solutions.Ensure consistent and accurate preparation of stock and working solutions. Use calibrated equipment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of this compound.This could indicate the formation of degradation products. Analyze fresh vs. aged samples to confirm. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[4][8]
Contamination of the sample or solvent.Ensure the purity of your solvents and proper cleaning of your analytical equipment.

Data on Anthracycline Stability

Specific quantitative stability data for this compound is not available. The following table summarizes the stability of other anthracyclines in common infusion fluids at ambient temperature, which may serve as a general guide.

Anthracycline Infusion Fluid Stability (≥90% of original concentration) Reference
Daunorubicin HCl5% Dextrose Injection (D5W)> 48 hours[2]
0.9% Sodium Chloride Injection (NS)> 48 hours[2]
Lactated Ringer's Injection (LR)> 48 hours[2]
Doxorubicin HCl5% Dextrose Injection (D5W)> 48 hours[2]
0.9% Sodium Chloride Injection (NS)> 48 hours[2]

Disclaimer: This data is for related anthracycline compounds and should be used as a general reference only. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution. A stability-indicating method should be developed and validated for accurate results.[9]

1. Materials and Equipment:

  • This compound

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Buffers for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)

  • A suitable HPLC column (e.g., C18 reversed-phase)

  • pH meter

  • Incubators or water baths for temperature control

  • Light chamber for photostability testing

2. Method:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Dilute the stock solution with the desired experimental medium (e.g., buffer at a specific pH, cell culture medium) to a known final concentration.

  • Forced Degradation Studies: To understand potential degradation pathways, expose the test solutions to stress conditions:

    • Acidic/Basic Conditions: Adjust the pH of the solution using HCl or NaOH.

    • Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose solutions to a controlled light source (e.g., UV lamp).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a validated stability-indicating method to separate this compound from any potential degradation products.

    • Monitor the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (various conditions) prep_stock->prep_test stress_ph pH Variation stress_temp Temperature Variation stress_light Light Exposure sampling Time-Point Sampling stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetics Determination hplc->data_analysis

Caption: Experimental workflow for this compound stability testing.

signaling_pathway RhodomycinB This compound DNA Nuclear DNA RhodomycinB->DNA Intercalation TernaryComplex Stable Ternary Complex (this compound-DNA-TopoII) DNA->TernaryComplex TopoII Topoisomerase II TopoII->TernaryComplex DSB DNA Double-Strand Breaks (Re-ligation inhibited) TernaryComplex->DSB Poisoning Effect CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: General signaling pathway for anthracyclines like this compound.

References

Technical Support Center: Contamination Prevention in Streptomyces Cultures for Rhodomycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage contamination in Streptomyces cultures for Rhodomycin B production.

Troubleshooting Guide

Contamination is a critical issue in Streptomyces fermentation, as it can lead to reduced yields or complete loss of the desired product, this compound. This guide will help you identify, resolve, and prevent common contamination problems.

Visual Identification of Common Contaminants in Streptomyces Cultures

Contaminant Type Macroscopic Appearance in Liquid Culture Macroscopic Appearance on Solid Media Microscopic Appearance Potential Impact on this compound Production
Bacteria (e.g., Bacillus, Pseudomonas) Rapid turbidity, sometimes with a surface pellicle. The medium may change color (e.g., to yellow if acidic byproducts are formed).[1]Fast-growing, often mucoid or shiny colonies with distinct borders. May be white, cream, or yellow.[2]Small, motile (or non-motile) rods or cocci. Distinctly different from the filamentous Streptomyces.Rapid depletion of nutrients, alteration of pH, and production of inhibitory compounds, leading to significantly reduced or completely inhibited this compound production.
Fungi (e.g., Aspergillus, Penicillium, Yeast) Flocculent or mycelial clumps, sometimes forming a thick mat on the surface. The medium may become cloudy.[3]Fuzzy, cottony, or powdery colonies, often with green, black, or white coloration.[2] Yeasts form moist, creamy colonies similar to bacteria.[2]Molds show filamentous hyphae and spores. Yeasts appear as budding, oval-shaped cells.Competition for nutrients, drastic changes in pH, and production of antifungal compounds that can inhibit Streptomyces growth and this compound synthesis.[4]
Cross-Contamination with other Actinomycetes May not be visually distinct from the production strain in early stages. Later, may alter pigmentation or growth morphology of the culture.Colonies may have a different color, texture, or sporulation pattern compared to the pure Streptomyces purpurascens culture.Filamentous, branching hyphae similar to Streptomyces. May require molecular methods for definitive identification.Competition for precursors and nutrients, potentially leading to a modified product profile or reduced this compound yield.

Troubleshooting Chart

Symptom Possible Cause(s) Immediate Corrective Action(s) Preventative Measure(s)
Culture broth is cloudy/milky within 24-48 hours, and pH drops significantly. Bacterial contamination.Discard the contaminated culture immediately to prevent spreading.[1] Review and reinforce aseptic techniques.Ensure proper sterilization of media and equipment. Use a certified laminar flow hood.[5] Refine inoculation procedure to minimize exposure to air.
White or colored fuzzy balls appear in the liquid culture or on agar plates. Fungal contamination.Discard the contaminated culture. Thoroughly clean and disinfect the incubator and surrounding work area.Check the sterility of all media components, especially complex organic sources. Ensure proper sealing of flasks. Consider using antifungal agents in early-stage seed cultures if the problem persists.
Slow growth of Streptomyces and lower than expected this compound yield. Low-level bacterial or yeast contamination not immediately obvious visually.Perform microscopic examination of the culture. Streak a sample onto a rich agar medium (e.g., Nutrient Agar) to check for faster-growing contaminants.Implement routine microscopic checks of your seed cultures. Use selective media to periodically verify the purity of your working stock.
Inconsistent this compound production between batches. Variability in inoculum quality or subtle contamination.Re-streak the stock culture to obtain single, well-isolated colonies for preparing a fresh seed culture. Verify the morphology and purity of the inoculum before use.Standardize the spore suspension preparation and inoculation procedure. Ensure consistent incubation conditions.
No growth of Streptomyces after inoculation. Sterilization failure (over-sterilization leading to media degradation) or inactive inoculum.Check the viability of the spore stock. Review the sterilization parameters (time, temperature, pressure).Use a biological indicator to validate autoclave cycles. Prepare fresh spore suspensions regularly and store them under appropriate conditions (e.g., -80°C in glycerol).[6]

Frequently Asked Questions (FAQs)

1. What are the most common sources of contamination in Streptomyces cultures?

The most frequent sources of contamination include:

  • Airborne microorganisms: Bacteria and fungal spores are ubiquitous in the laboratory environment.[7]

  • Improper aseptic technique: Incorrect handling of sterile equipment, media, and cultures is a primary cause of contamination.[8]

  • Inadequately sterilized media and equipment: Failure to achieve complete sterilization can leave behind resistant spores.

  • Contaminated stock cultures: The initial inoculum may be compromised.

  • Laboratory environment: Dirty incubators, workbenches, and equipment can harbor contaminants.

2. How can I best sterilize my growth media for Streptomyces purpurascens?

Autoclaving is the standard and most effective method. For liquid media, a typical cycle is 121°C for at least 45 minutes.[8] It is crucial to ensure the autoclave is functioning correctly and that the volume of the medium in each flask allows for proper heat penetration. For heat-sensitive components, sterile filtration should be used.

Quantitative Comparison of Sterilization Methods (Note: This table provides a generalized comparison based on established microbiological principles, as direct comparative studies on this compound production are not readily available in the literature.)

Sterilization Method Typical Parameters Effectiveness against Contaminants Potential Impact on Media Quality Relative Cost & Time
Autoclaving (Moist Heat) 121°C, 15 psi, 20-45 minHigh (kills bacteria, fungi, and spores)Can cause degradation of some heat-labile components (e.g., vitamins, some sugars).Low cost, moderate time.
Dry Heat Sterilization 160-170°C, ≥ 2 hoursHigh (for glassware and metal)Not suitable for liquids. Can damage heat-sensitive materials.Low cost, long time.
Sterile Filtration 0.22 µm pore size filterRemoves bacteria and fungi; does not remove viruses or mycoplasma.Minimal impact on heat-sensitive components.Higher cost (filters), fast.
Chemical Sterilization (e.g., for surfaces) 70% Ethanol, 10% BleachHigh (for surfaces)Not for media. Can leave residues.Low cost, fast.

3. What are the key elements of an effective aseptic technique for handling Streptomyces?

  • Work in a Laminar Flow Hood: A properly functioning and certified laminar flow hood provides a sterile work environment by filtering out airborne contaminants.[5][9]

  • Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and a face mask.

  • Sterile Instruments: Use pre-sterilized, disposable loops, pipettes, and flasks, or properly sterilize reusable items.

  • Flame Sterilization: For reusable metal loops, heat to red-hot in a Bunsen burner flame before and after each use.

  • Minimize Exposure: Open sterile containers for the shortest time possible and keep them angled to prevent airborne particles from settling inside.

  • Organized Workspace: Keep your work area clean and uncluttered.

4. Can I use antibiotics in my culture medium to prevent contamination?

While antibiotics can be used, particularly in the initial stages of culture development, their routine use is generally discouraged for production-scale fermentation.

  • Pros: Can prevent the growth of susceptible bacteria.

  • Cons: Can mask underlying issues with aseptic technique, may lead to the development of antibiotic-resistant contaminants, and could potentially affect the metabolism and secondary metabolite production of your Streptomyces strain.

If used, a combination of cycloheximide (to inhibit fungi) and nalidixic acid (to inhibit many Gram-negative bacteria) can be effective for the selective isolation of Streptomyces. However, their impact on this compound production would need to be validated.

5. How does a contamination event affect Streptomyces and this compound production on a physiological level?

Contaminants compete with Streptomyces for essential nutrients, altering the chemical environment of the culture medium (e.g., pH). This stress can trigger a response in Streptomyces, diverting resources from secondary metabolism (this compound production) to survival mechanisms.

Experimental Protocols

Protocol 1: Preparation and Sterilization of Growth Medium for Streptomyces purpurascens

This protocol is adapted from the described medium for this compound production.[10][11]

Materials:

  • Glucose: 10 g

  • Soyabean meal: 10 g

  • NaCl: 10 g

  • CaCO₃: 1 g

  • Distilled water: 1 L

  • 2L Erlenmeyer flask

  • Cotton plugs and aluminum foil

  • Autoclave

Procedure:

  • Weigh out all components and add them to the Erlenmeyer flask.

  • Add 1 L of distilled water and swirl to dissolve the components.

  • Adjust the pH to 7.0 using 1M NaOH or 1M HCl.

  • Plug the flask with a cotton bung and cover it with aluminum foil.

  • Sterilize by autoclaving at 121°C for 45 minutes.

  • Allow the medium to cool to room temperature before use.

Protocol 2: Aseptic Inoculation of Streptomyces purpurascens Spores

Materials:

  • Sterile growth medium (from Protocol 1)

  • Streptomyces purpurascens spore suspension or a mature agar plate culture

  • Sterile inoculation loop or sterile toothpick

  • Laminar flow hood

  • Bunsen burner (if using a metal loop)

  • Incubator shaker

Procedure:

  • Perform all steps within a laminar flow hood that has been sterilized with 70% ethanol.

  • If using a spore suspension, vortex it briefly. Aseptically add the desired volume (e.g., 100 µL of a 10⁸ spores/mL suspension) to the liquid medium.

  • If inoculating from an agar plate, use a sterile toothpick or loop to gently scrape the surface of a mature, sporulating culture.[8]

  • Remove the cotton plug and aluminum foil from the flask, flaming the neck of the flask briefly.

  • Dip the toothpick or loop into the liquid medium and swirl to dislodge the spores and mycelia.[8]

  • Flame the neck of the flask again and replace the cotton plug and foil.

  • Incubate the flask in a shaker at the optimal temperature and agitation speed for this compound production (e.g., 28°C at 200 rpm).[8]

Visualizations

Diagram 1: Experimental Workflow for Preventing Contamination

G cluster_prep Preparation Phase cluster_culture Culturing Phase cluster_monitor Monitoring Phase Media Media Preparation Sterilize_Media Autoclave Media (121°C, 45 min) Media->Sterilize_Media Glassware Glassware Preparation Sterilize_Glassware Dry Heat or Autoclave Glassware->Sterilize_Glassware Aseptic_Inoculation Aseptic Inoculation (Laminar Flow Hood) Sterilize_Media->Aseptic_Inoculation Sterilize_Glassware->Aseptic_Inoculation Incubation Incubation (Shaker) Aseptic_Inoculation->Incubation Visual_Inspection Daily Visual Inspection Incubation->Visual_Inspection Microscopy Microscopic Examination Visual_Inspection->Microscopy If contamination is suspected Purity_Check Purity Plating Microscopy->Purity_Check

Caption: Workflow for maintaining aseptic conditions in Streptomyces cultures.

Diagram 2: Simplified Signaling Pathway for Stress Response in Streptomyces

G Contaminant Contaminant Signal (e.g., Cell Wall Damage, Nutrient Depletion) SensorKinase Sensor Histidine Kinase (Membrane-Bound) Contaminant->SensorKinase activates ResponseRegulator Response Regulator (Cytoplasmic) SensorKinase->ResponseRegulator phosphorylates SigmaFactor Alternative Sigma Factor (e.g., σ^H) ResponseRegulator->SigmaFactor activates transcription of AntibioticProduction This compound Biosynthesis Genes ResponseRegulator->AntibioticProduction represses StressResponse Stress Response Genes (e.g., Chaperones, Repair Enzymes) SigmaFactor->StressResponse directs RNA Polymerase to

Caption: A generalized two-component system stress response pathway in Streptomyces.

References

Enhancing the purity of Rhodomycin B during extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Rhodomycin B during extraction and purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from extraction to final purification.

Question: After solvent extraction of the Streptomyces fermentation broth, my crude extract contains a high diversity of colored compounds, making purification difficult. How can I improve the initial extraction selectivity for this compound?

Answer:

This is a common challenge as Streptomyces species often produce a mixture of related anthracyclines.[1][2] To enhance the selectivity of your initial extraction, consider the following:

  • Solvent Selection: While ethyl acetate is commonly used for the extraction of rhodomycins, the choice of solvent can significantly impact the profile of extracted metabolites.[1][2] Experimenting with solvent systems of varying polarity may help to selectively extract this compound over other analogues. The selection of solvents can influence the solubility and stability of the target compound.[3][4][5]

  • pH Adjustment: The pH of the fermentation broth prior to extraction can influence the protonation state of this compound and its analogues, thereby affecting their solubility in the organic solvent. Optimizing the pH may lead to a more selective extraction.

  • Solid-Phase Extraction (SPE): For a cleaner initial extract, consider using solid-phase extraction. This technique can effectively remove highly polar or non-polar impurities prior to the main chromatographic purification steps, simplifying the subsequent purification process.[3][6]

Question: During column chromatography, I am struggling to achieve good separation between this compound and other closely related rhodomycin analogues. What can I do to improve resolution?

Answer:

The co-elution of rhodomycin analogues is a frequent issue due to their structural similarities.[1][7] To improve separation during column chromatography:

  • Stationary Phase Selection: The choice of stationary phase is critical. While silica gel is common, other stationary phases with different selectivities, such as alumina or reverse-phase C18 silica, may provide better resolution of rhodomycin analogues.[8][9]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase composition is crucial. This can involve:

    • Solvent Gradient: Employing a shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., chloroform) can effectively separate compounds with small differences in polarity.

    • Solvent Modifiers: The addition of small amounts of an acid (e.g., formic acid) or a base (e.g., triethylamine) to the mobile phase can alter the ionization of the rhodomycin molecules and improve peak shape and resolution.

  • Column Parameters:

    • Column Length and Diameter: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.

    • Flow Rate: Optimizing the flow rate can enhance separation efficiency. A lower flow rate generally leads to better resolution, although it increases the purification time.[8]

Question: My this compound sample shows signs of degradation after purification. How can I minimize degradation during the process?

Answer:

This compound, like many anthracyclines, can be susceptible to degradation. To minimize this:

  • Light Protection: Anthracyclines can be light-sensitive. Protect your samples from light at all stages of extraction and purification by using amber-colored glassware or by wrapping containers in aluminum foil.[10][11]

  • Temperature Control: Avoid excessive heat. Perform extraction and chromatography at room temperature or below if possible. When evaporating solvents, use a rotary evaporator at a controlled, low temperature.

  • pH Stability: this compound may be unstable at extreme pH values. Maintain the pH of your solutions within a stable range, typically close to neutral, unless a specific pH is required for a particular separation step. Forced degradation studies often involve exposure to acidic, basic, and oxidative conditions to understand degradation pathways.[10][12]

  • Minimize Oxygen Exposure: Degradation can also occur via oxidation. While not always practical, minimizing the exposure of the sample to air, for example by working under an inert atmosphere (e.g., nitrogen or argon), can be beneficial for highly sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during this compound purification?

A1: The most common impurities are other rhodomycin analogues produced by the same Streptomyces strain, such as α2-Rhodomycin II and Obelmycin.[1][7] These compounds often have very similar chemical structures, making their separation challenging.

Q2: Which analytical technique is best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for assessing the purity of this compound.[13][14] It allows for the separation and quantification of this compound from its related impurities with high resolution and sensitivity. A diode array detector can be used for peak purity analysis.[14]

Q3: Can I use Preparative Thin Layer Chromatography (TLC) for the final purification of this compound?

A3: Preparative TLC can be a useful technique for the purification of this compound, especially for smaller quantities.[1][2] It allows for the physical separation of the bands corresponding to different compounds.[1] However, for achieving very high purity and for larger scale purifications, preparative HPLC is generally the preferred method.[15][16][17][18]

Q4: How can I confirm the identity of my purified this compound?

A4: The identity of purified this compound can be confirmed using a combination of spectroscopic techniques, including UV-visible spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).[2][7] The data obtained should be compared with published data for this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.[19]

Q5: What is a typical yield and purity I can expect from a laboratory-scale purification?

A5: The yield and purity of this compound can vary significantly depending on the producing strain, fermentation conditions, and the purification methods employed. While specific quantitative data is not extensively published in a comparative format, the goal of a well-optimized purification process should be to achieve a purity of >95% as determined by HPLC.[13] The yield will depend on the initial concentration of this compound in the crude extract.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesExpected Purity
Preparative TLC Silica gel 60 F254[1]Chloroform:Methanol:Aqueous NH3 (85:14:1)[1]Simple, low cost, good for initial separation.[1]Lower resolution for closely related analogues, limited sample capacity.Moderate to High
Column Chromatography Silica gelGradient of methanol in chloroformHigher sample capacity than TLC, can be automated.Can be time-consuming, requires optimization of gradient.Moderate to High
Preparative HPLC Reverse-phase C18Acetonitrile/Water with formic acid[20]High resolution, high purity, scalable.[15][17]Higher cost, requires specialized equipment.Very High (>95%)[13]

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Culture
  • Harvesting: Centrifuge the Streptomyces fermentation broth to separate the mycelial cake from the supernatant.

  • Extraction of Mycelial Cake:

    • Extract the mycelial cake with acetone.[1]

    • Concentrate the acetone extract to about one-fourth of its original volume.[1]

    • Re-extract the concentrated acetone extract with chloroform or ethyl acetate.[1]

  • Extraction of Supernatant: Extract the supernatant with an equal volume of ethyl acetate or chloroform.[1][2]

  • Pooling and Concentration: Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Crude Extract: The resulting residue is the crude extract containing this compound and other metabolites.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System:

    • Column: A reverse-phase C18 preparative column (e.g., 19 x 100 mm, 5 µm).[20]

    • Mobile Phase A: Water with 0.1% formic acid.[20]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[20]

    • Detector: UV-Vis detector set at the appropriate wavelength for this compound (typically around 495 nm).

  • Gradient Elution:

    • Develop a linear gradient from a lower concentration of Mobile Phase B to a higher concentration over a suitable time (e.g., 30-60 minutes). The exact gradient will need to be optimized based on the separation of the target compound from its impurities on an analytical scale first.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

This compound Biosynthesis Pathway

Rhodomycin_B_Biosynthesis A Propionyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) A->PKS Aglycone ε-Rhodomycinone (Aglycone) PKS->Aglycone Glycosylation Glycosyltransferase Aglycone->Glycosylation Sugar_Biosynthesis TDP-L-Rhodosamine Biosynthesis Sugar_Biosynthesis->Glycosylation Intermediate ε-Rhodomycinone Glycoside Glycosylation->Intermediate Conversion Glycoside Conversion Intermediate->Conversion Rhodomycin_B This compound (β-Rhodomycinone Glycoside) Conversion->Rhodomycin_B

Caption: Biosynthesis pathway of this compound.

General Workflow for this compound Purification

Purification_Workflow Start Streptomyces Fermentation Broth Extraction Solvent Extraction Start->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chrom Column Chromatography / Preparative TLC Crude_Extract->Column_Chrom Semi_Pure Semi-Purified Fractions Column_Chrom->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Analysis Purity Analysis (Analytical HPLC) Pure_Fractions->Analysis Final_Product High-Purity this compound Analysis->Final_Product

Caption: General experimental workflow.

References

Validation & Comparative

Validating Rhodomycin B's Mechanism of Action: A Comparative Guide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Rhodomycin B, an anthracycline antibiotic, in various cancer cell lines. While direct comparative studies on this compound across multiple cell lines are limited, this document synthesizes available data on this compound and its analogs, alongside the well-characterized anthracycline, Doxorubicin, to offer a valuable resource for researchers. The guide details cytotoxic effects, apoptotic induction, and cell cycle arrest, supported by experimental data and detailed protocols to facilitate further investigation.

Mechanism of Action Overview

This compound, like other anthracyclines, is understood to exert its anticancer effects through a multi-faceted approach. The primary mechanisms include:

  • DNA Intercalation: Anthracyclines insert themselves between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes, ultimately leading to DNA damage.

  • Topoisomerase II Inhibition: These compounds inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This inhibition leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can induce the formation of free radicals, causing oxidative damage to cellular components, including DNA, proteins, and lipids, which contributes to cell death.

These actions collectively trigger cellular stress responses, leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for this compound, its analog Rhodomycin A, and the commonly used chemotherapeutic agent Doxorubicin in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound HeLaCervical Cancer8.8 µg/mL
Rhodomycin A A549Lung Cancer~0.1 µM (at 48h)[1]
PC9Lung Cancer~0.3 µM (at 48h)[1]
H1975Lung Cancer~0.4 µM (at 48h)[1]
Doxorubicin HeLaCervical Cancer0.311 µg/mL[2]
A549Lung Cancer> 20 µM (Resistant)[3]
MCF-7Breast Cancer2.5 µM[3]
MDA-MB-231Breast CancerNot specified

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Validation of Mechanism of Action in Different Cancer Cell Lines

Experimental validation of the proposed mechanisms of action is crucial. While comprehensive data for this compound is sparse, studies on related compounds provide insights into the expected effects.

Apoptosis Induction

Apoptosis, or programmed cell death, is a desired outcome of cancer therapy. A study on the related compound rhodomyrtone in A431 (skin carcinoma) cells demonstrated its ability to induce apoptosis through the activation of caspase-7 and subsequent cleavage of poly (ADP-Ribose) polymerase (PARP). This is a hallmark of caspase-dependent apoptosis.

Expected Apoptotic Effects of this compound:

  • Increased percentage of apoptotic cells (Annexin V-positive).

  • Chromatin condensation and nuclear fragmentation.

  • Activation of caspases (e.g., caspase-3, -7, -9).

  • Cleavage of PARP from its full-length form (~116 kDa) to its cleaved fragment (~89 kDa).

Cell Cycle Arrest

By inducing DNA damage, anthracyclines can trigger cell cycle checkpoints, leading to a halt in cell proliferation. Rhodomyrtone was shown to induce G1 phase cell cycle arrest in A431 cells[4]. The specific phase of arrest can be cell-type dependent.

Expected Cell Cycle Effects of this compound:

  • Accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M).

  • Alterations in the expression of cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases).

Experimental Protocols

To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis of PARP Cleavage

This technique detects the cleavage of PARP, a key indicator of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its validation.

RhodomycinB_Mechanism cluster_entry RhodomycinB This compound Cell Cancer Cell DNA_Intercalation DNA Intercalation RhodomycinB->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition RhodomycinB->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoisomeraseII->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., HeLa, MCF-7, A549) treatment Treat cells with varying concentrations of this compound and controls start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Analyze Apoptosis (Annexin V/PI Flow Cytometry) treatment->apoptosis parp Detect PARP Cleavage (Western Blot) treatment->parp cell_cycle Analyze Cell Cycle Distribution (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis->data_analysis parp->data_analysis cell_cycle->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion and Future Directions

The available evidence suggests that this compound, consistent with other anthracyclines, exerts its anticancer effects by inducing DNA damage, leading to cell cycle arrest and apoptosis. However, there is a clear need for comprehensive studies that directly compare the efficacy and detailed mechanism of action of this compound across a panel of diverse cancer cell lines. Such studies would be invaluable for identifying cancer types that are most susceptible to this compound and for guiding its potential clinical development. Researchers are encouraged to utilize the provided protocols to expand the body of knowledge on this promising compound.

References

A Comparative Analysis of Rhodomycin B and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the naturally occurring anthracycline, Rhodomycin B, and its analogs. Aimed at researchers, scientists, and drug development professionals, this document compiles experimental data on the biological activities of these compounds, details the protocols for key assays, and visualizes the implicated signaling pathways.

Introduction

This compound is a member of the anthracycline family of antibiotics, a class of potent chemotherapeutic agents isolated from Streptomyces species.[1][2] These compounds are known for their broad-spectrum antibacterial and antitumor activities.[1][2] The core structure of anthracyclines is a tetracyclic aglycone linked to one or more sugar moieties.[1] Variations in both the aglycone and the sugar components give rise to a wide array of analogs with differing biological profiles.[1] This guide focuses on comparing the performance of this compound with its naturally occurring and synthetic analogs, providing valuable data for the development of novel therapeutic agents with improved efficacy and reduced toxicity.

Comparative Biological Activity

The biological activities of this compound and its analogs have been evaluated through various in vitro assays, primarily focusing on their antibacterial and cytotoxic effects.

Antibacterial Activity

The antibacterial potential of this compound and its natural analogs has been predominantly tested against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Bacillus subtilis2[1][3]
α2-Rhodomycin II Bacillus subtilis> 2[1]
Obelmycin Bacillus subtilis> 2[1]

Table 1: Comparative antibacterial activity of this compound and its natural analogs against Bacillus subtilis.

As indicated in Table 1, this compound demonstrates the most potent antibacterial activity against Bacillus subtilis among the tested natural analogs.[1][3]

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs are crucial for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation.

CompoundCell LineIC50 (µg/mL)
This compound HeLa (Human cervical cancer)8.8[1]
L929 (Mouse fibroblast)No cytotoxicity observed[1]
α2-Rhodomycin II HeLa (Human cervical cancer)8.8[1]
L929 (Mouse fibroblast)No cytotoxicity observed[1]
Obelmycin HeLa (Human cervical cancer)8.8[1]
L929 (Mouse fibroblast)No cytotoxicity observed[1]

Table 2: Comparative cytotoxic activity of this compound and its natural analogs against HeLa and L929 cell lines.

The data in Table 2 indicates that this compound and its natural analogs, α2-Rhodomycin II and Obelmycin, exhibit comparable cytotoxic activity against the HeLa cancer cell line, while showing no toxicity to the non-cancerous L929 cell line, suggesting a degree of cancer cell selectivity.[1]

Synthetic Analogs

The synthesis of novel Rhodomycin derivatives, particularly through modifications of the sugar moiety, has been an area of active research to develop analogs with improved therapeutic properties. A study by Aligiannis et al. (2002) described the synthesis and cytotoxic evaluation of several new rhodomycin derivatives against murine leukemia L1210 cells.[4]

CompoundCell LineIC50 (µM)
β-Rhodomycinone (Aglycone) L1210 (Murine leukemia)> 10[4]
Synthetic Analog 1 L1210 (Murine leukemia)0.5[4]
Synthetic Analog 2 L1210 (Murine leukemia)1.2[4]
Synthetic Analog 3 L1210 (Murine leukemia)2.5[4]

Table 3: Cytotoxic activity of synthetic Rhodomycin analogs against L1210 murine leukemia cells. Note: The specific structures of synthetic analogs 1, 2, and 3 can be found in the original publication by Aligiannis et al., 2002. It is important to note that this data is on a different cell line (L1210) and therefore not directly comparable to the data in Table 2.

The results in Table 3 suggest that synthetic modifications to the rhodomycin structure can lead to potent cytotoxic agents.[4] However, a direct comparison with this compound's activity on HeLa and L929 cells is not possible due to the use of a different cell line in this study. Further research is needed to evaluate these synthetic analogs on a broader range of cancer cell lines to establish a comprehensive comparative profile.

Mechanism of Action: Signaling Pathways

Rhodomycin A, a closely related analog of this compound, has been shown to exert its anticancer effects by targeting the Src signaling pathway.[5] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion. The inhibition of Src by Rhodomycin A leads to the suppression of multiple downstream signaling cascades, including the PI3K/Akt and JNK pathways, as well as focal adhesion-related proteins like Paxillin and p130cas.[5]

Rhodomycin_Signaling_Pathway Rhodomycin This compound / Analogs Src Src Rhodomycin->Src inhibits EGFR EGFR Src->EGFR STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K JNK JNK Src->JNK Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival STAT3->Survival Paxillin Paxillin FAK->Paxillin p130cas p130cas FAK->p130cas PI3K->Survival JNK->Proliferation Migration Cell Migration Paxillin->Migration Invasion Cell Invasion p130cas->Invasion MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in Broth add_to_plate Add Dilutions to 96-well Microplate prep_dilutions->add_to_plate add_to_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with a Microplate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end MTT_Assay_Workflow start Start seed_cells Seed Adherent Cells in a 96-well Plate start->seed_cells incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion add_compound Add Serial Dilutions of Test Compound incubate_adhesion->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 3-4 hours to allow formazan formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Validating Top-Tier Targets: A Comparative Guide to Genetic Approaches for Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic approaches for validating the molecular target of Rhodomycin B, a potent anthracycline antibiotic. Experimental data and detailed protocols are presented to support the evaluation of these methodologies.

This compound, like other members of the anthracycline class of chemotherapeutics, is believed to exert its cytotoxic effects primarily through the inhibition of Topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the Topoisomerase II-DNA cleavage complex, anthracyclines introduce double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis. This guide will, therefore, focus on genetic methods to validate Topoisomerase II as the primary target of this compound.

Comparative Analysis of Genetic Target Validation Methods

The selection of a target validation method is critical and depends on the specific research question, available resources, and the desired depth of validation. Here, we compare the leading genetic approaches: CRISPR/Cas9-mediated knockout, CRISPR interference (CRISPRi), CRISPR activation (CRISPRa), and short hairpin RNA (shRNA) interference.

Method Principle Strengths Weaknesses Typical Quantitative Readouts
CRISPR/Cas9 Knockout (KO) Permanent gene disruption via DNA double-strand breaks and error-prone repair.- Complete loss-of-function, providing a clear genetic null.- High specificity and efficiency.- Can be used for genome-wide screens.- Irreversible, which may not mimic the transient effect of a drug.- Can be lethal if the target is an essential gene.- Potential for off-target effects.- Cell viability (IC50 shift)- Apoptosis assays (e.g., Caspase-3/7 activity)- DNA damage markers (e.g., γH2AX foci)
CRISPR interference (CRISPRi) Transcriptional repression by a catalytically dead Cas9 (dCas9) fused to a repressor domain.- Tunable and reversible gene knockdown.- Better mimics pharmacological inhibition.- Suitable for studying essential genes.- Fewer off-target effects than RNAi.- Incomplete knockdown may lead to ambiguous results.- Requires stable expression of dCas9-repressor fusion.- Target mRNA and protein levels (qPCR, Western blot)- Cell viability (IC50 shift)- Phenotypic assays
CRISPR activation (CRISPRa) Transcriptional activation by dCas9 fused to an activator domain.- Gain-of-function studies to understand target overexpression effects.- Can identify resistance mechanisms.- Highly specific gene activation.- Overexpression may not be physiologically relevant.- Potential for off-target activation.- Target mRNA and protein levels (qPCR, Western blot)- Cell viability in the presence of the drug.- Reporter gene assays
shRNA Interference Post-transcriptional gene silencing via RNA interference pathway.- Established technology with a wealth of available libraries.- Can achieve potent and stable knockdown.- Suitable for pooled, genome-wide screens.- Prone to off-target effects due to seed region complementarity.- Incomplete knockdown is common.- Can have toxicity due to saturation of the RNAi machinery.- Target mRNA and protein levels (qPCR, Western blot)- Cell viability (IC50 shift)- Enrichment/depletion of shRNAs in pooled screens

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of TOP2A

This protocol describes the generation of a Topoisomerase II alpha (TOP2A) knockout cell line to assess changes in sensitivity to this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, K-562)

  • Lentiviral vector encoding Cas9 nuclease and a puromycin resistance gene

  • Lentiviral vector expressing a single guide RNA (sgRNA) targeting TOP2A

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

  • Antibodies for Western blot (anti-TOP2A, anti-loading control)

Procedure:

  • sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting an early exon of the TOP2A gene into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector, the sgRNA-expressing vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cancer cell line with the Cas9 and sgRNA lentiviruses in the presence of polybrene.

  • Selection: Select for successfully transduced cells by adding puromycin to the culture medium.

  • Validation of Knockout:

    • Genomic Level: Isolate genomic DNA and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels) at the target site.

    • Protein Level: Perform Western blot analysis to confirm the absence of TOP2A protein.

  • Drug Sensitivity Assay:

    • Plate the TOP2A knockout and wild-type control cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Measure cell viability using a suitable assay.

    • Calculate and compare the IC50 values between the knockout and wild-type cells. A significant increase in the IC50 for the knockout cells would validate TOP2A as a target.

shRNA-Based Knockdown of TOP2A

This protocol details the use of shRNA to knockdown TOP2A expression and evaluate the effect on this compound sensitivity.

Materials:

  • Human cancer cell line

  • Lentiviral vector expressing an shRNA targeting TOP2A and a puromycin resistance gene

  • Lentiviral packaging and envelope plasmids

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound

  • Reagents for qRT-PCR and Western blot

  • Reagents for cell viability assay

Procedure:

  • shRNA Selection: Select at least two pre-validated shRNA sequences targeting TOP2A from a reputable library (e.g., The RNAi Consortium - TRC).

  • Lentivirus Production: Produce lentivirus carrying the shRNA constructs as described in the CRISPR/Cas9 protocol.

  • Transduction and Selection: Transduce the target cell line and select with puromycin.

  • Validation of Knockdown:

    • mRNA Level: Isolate RNA and perform qRT-PCR to quantify the reduction in TOP2A mRNA levels compared to a non-targeting shRNA control.

    • Protein Level: Perform Western blot analysis to confirm the reduction of TOP2A protein.

  • Drug Sensitivity Assay: Perform a drug sensitivity assay with this compound as described in the CRISPR/Cas9 protocol to compare the IC50 values between the TOP2A knockdown and control cells.

Mandatory Visualizations

Experimental_Workflow_CRISPR_KO cluster_design 1. Design & Cloning cluster_virus 2. Lentivirus Production cluster_cells 3. Cell Line Engineering cluster_validation 4. Validation cluster_assay 5. Phenotypic Assay sgRNA_design Design sgRNAs targeting TOP2A clone_vector Clone into lentiviral vector sgRNA_design->clone_vector transfect Transfect HEK293T cells clone_vector->transfect harvest Harvest virus transfect->harvest transduce Transduce target cells harvest->transduce select Puromycin selection transduce->select sanger Sanger Sequencing (Genomic) select->sanger western Western Blot (Protein) select->western drug_treat Treat with This compound select->drug_treat viability Measure Cell Viability (IC50) drug_treat->viability

Caption: Workflow for TOP2A target validation using CRISPR/Cas9 knockout.

Signaling_Pathway RhodomycinB This compound TopoisomeraseII Topoisomerase II RhodomycinB->TopoisomeraseII inhibits DNA_replication DNA Replication & Transcription TopoisomeraseII->DNA_replication enables DSB DNA Double-Strand Breaks TopoisomeraseII->DSB stabilizes complex leading to CellCycleArrest Cell Cycle Arrest (G2/M) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Comparison with Alternative Validation Methods

While genetic approaches are powerful, a comprehensive target validation strategy often includes non-genetic methods to provide orthogonal evidence.

Method Principle Strengths Weaknesses Typical Quantitative Readouts
DNA Relaxation/Decatenation Assay Measures the enzymatic activity of Topoisomerase II in vitro.- Directly measures enzymatic inhibition.- Provides mechanistic insight.- In vitro assay may not reflect cellular context.- Does not confirm target engagement in cells.- Percentage of relaxed/decatenated DNA- IC50 of enzymatic inhibition
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding in cells or cell lysates.- Directly confirms target engagement in a cellular environment.- Label-free method.- Technically challenging.- Not all protein-ligand interactions result in a detectable thermal shift.- Thermal shift (ΔTm)- Isothermal dose-response fingerprint
Drug Affinity Responsive Target Stability (DARTS) Measures the change in protease susceptibility of a protein upon ligand binding.- Identifies direct binding partners without drug modification.- Can be performed in cell lysates.- May not be suitable for all proteins.- Can be influenced by indirect interactions.- Change in protein band intensity on a gel/blot after protease treatment.

Conclusion

Validating the molecular target of a compound like this compound is a critical step in drug development. Genetic approaches, particularly CRISPR/Cas9-based methods, offer a powerful and precise means to establish a causal link between a putative target, such as Topoisomerase II, and the compound's cytotoxic effects. CRISPR/Cas9 knockout provides a definitive, albeit potentially lethal, genetic null, while CRISPRi offers a more nuanced, tunable knockdown that can better mimic pharmacological inhibition. shRNA remains a viable, though less specific, alternative. For robust validation, it is recommended to use at least two independent genetic methods and to complement these with non-genetic approaches like CETSA or in vitro enzymatic assays to build a comprehensive and compelling body of evidence for target engagement and functional modulation. This multi-faceted approach will significantly de-risk the progression of promising compounds through the drug discovery pipeline.

A Comparative Metabolomics Guide to Rhodomycin Production in Streptomyces Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the production of various Rhodomycin analogues by different Streptomyces strains. Rhodomycins are a class of anthracycline antibiotics with significant potential in anticancer therapy. Understanding the metabolic output of different producer strains is crucial for optimizing production and discovering novel, more effective variants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways and experimental workflows to facilitate research and development in this area.

Comparative Production of Rhodomycin Analogues

The production of Rhodomycins and their aglycones varies significantly between different Streptomyces species and even between different mutant strains. The following table summarizes the identified Rhodomycin-related compounds from select Streptomyces strains as reported in the literature. Direct quantitative comparison is challenging due to variations in culture conditions and analytical methods across different studies. However, this compilation provides a valuable overview of the product profiles of these strains.

Streptomyces StrainRhodomycin Analogue/Aglycone ProducedReported Yield/ActivityReference
Streptomyces purpurascens (MTCC 8547)Rhodomycin B, α2-Rhodomycin II, ObelmycinThis compound showed a Minimum Inhibitory Concentration (MIC) of 2 μg/ml against Bacillus subtilis. α2-Rhodomycin II, Obelmycin, and this compound exhibited an IC50 of 8.8 μg/ml against HeLa cell lines.[1][2][3][1][2][3]
Streptomyces violaceusβ-RhodomycinDisruption of the rhoG gene led to a complete loss of β-rhodomycin production and accumulation of the precursor ε-rhodomycinone.[4][4]
Streptomyces violaceus A262 (mutant)SS-288A (7,10-di(O-rhodosaminyl-deoxyfucosyl-deoxyfucosyl)-beta-rhodomycinone), SS-288B (7,10-di(O-rhodosaminyl-deoxyfucosyl-deoxyfucosyl)-beta-isorhodomycinone)Not specified.[5]
Streptomyces griseus (KJ623766)β-Rhodomycinone, γ-RhodomycinoneReproducible amounts of 5 mg/L (β-Rhodomycinone) and 1.5 mg/L (γ-Rhodomycinone) were obtained.[6][6]
Streptomyces griseoruber 4620β-Rhodomycinone, β-Isorhodomycinone, α2-Rhodomycinone, ε-Rhodomycinone, 10-Deoxy-β-rhodomycinoneSpontaneous selection yielded isolates with up to 2.5 times higher antibiotic activity compared to the parent strain.[7][7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols for the cultivation of Streptomyces, extraction of metabolites, and analytical procedures as described in the referenced literature.

Cultivation of Streptomyces Strains
  • Streptomyces purpurascens : Spores are harvested from a slant culture on SFM medium (2% agar, 2% mannitol, 2% soybean powder, pH 7.2) after 4 days of incubation at 30°C. The spore suspension is then inoculated into a liquid medium for antibiotic production.[8]

  • Streptomyces ZYJ-6 : Aerobic cultivations are initiated with glycerol stocks. Spores are harvested from SFM medium and a spore suspension is inoculated in TSBY medium (3% TSB, 1% yeast extract, 10.3% sucrose, pH 7.2) and grown for 30 hours at 30°C and 220 rpm.[8][9]

  • Streptomyces griseus KJ623766 : Production of cytotoxic metabolites was carried out in a 14L laboratory fermenter under specified optimum conditions.[6]

Metabolite Extraction
  • Ethyl Acetate Extraction from Liquid Culture : The crude antibiotic complex is typically obtained by ethyl acetate extraction from the liquid culture broth.[1][2][3]

  • Solid-Liquid Extraction from Agar Plates : For untargeted metabolomics, one-week-old agar plates of each strain are cut into small pieces and extracted with ethyl acetate or methanol. The agar pieces are put into a glass Erlenmeyer flask with the solvent and stirred. This process is repeated, and the extracts are combined, filtered, and evaporated. The dried crude extract is then dissolved in methanol for analysis.[10]

  • Optimized Quenching and Extraction for Metabolomics : For quantitative metabolomics, a crucial step is quenching the metabolism. An optimized protocol involves using isoamylol with a base solution (5:1, v/v) as a quenching solution and freezing–thawing in liquid nitrogen within 50% (v/v) methanol as an extracting procedure. This method has been shown to result in average recoveries close to 100%.[9][11]

Analytical Techniques
  • Thin Layer Chromatography (TLC) : Preparative TLC is used for the separation and purification of different Rhodomycin analogues from the crude extract.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique for the analysis and quantification of Rhodomycins and their derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For detailed metabolic profiling and identification of novel compounds, Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. This allows for the comparison of metabolite profiles between different strains.[12]

  • Spectroscopic Analysis : The chemical structures of purified compounds are elucidated using various spectroscopic methods, including Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, UV-visible, and FT-IR spectroscopy.[1][2][3][6]

Visualizations

To better understand the processes involved in Rhodomycin research, the following diagrams illustrate a generalized biosynthetic pathway and a typical experimental workflow for comparative metabolomics.

Rhodomycin_Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA PKS Type II Polyketide Synthase (PKS) Propionyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Aklanonic_Acid Aklanonic Acid Intermediate PKS->Aklanonic_Acid Chain assembly & cyclization Aklavinone Aklavinone Aklanonic_Acid->Aklavinone Tailoring steps epsilon_Rhodomycinone ε-Rhodomycinone Aklavinone->epsilon_Rhodomycinone Hydroxylation Glycosyltransferase Glycosyltransferase (e.g., RhoG) epsilon_Rhodomycinone->Glycosyltransferase beta_Rhodomycin β-Rhodomycin Glycosyltransferase->beta_Rhodomycin Glycosylation Other_Rhodomycins Other Rhodomycin Analogues beta_Rhodomycin->Other_Rhodomycins Further modifications TDP_L_Daunosamine TDP-L-daunosamine N_Methyltransferases N-Methyltransferases (e.g., AclP, AknX2) TDP_L_Daunosamine->N_Methyltransferases TDP_L_Rhodosamine TDP-L-rhodosamine TDP_L_Rhodosamine->Glycosyltransferase N_Methyltransferases->TDP_L_Rhodosamine

Caption: Generalized biosynthetic pathway of Rhodomycins in Streptomyces.

Experimental_Workflow Strain_Selection Streptomyces Strain Selection (e.g., S. purpurascens, S. violaceus) Cultivation Cultivation (Liquid or Solid Media) Strain_Selection->Cultivation Metabolite_Extraction Metabolite Extraction (e.g., Ethyl Acetate) Cultivation->Metabolite_Extraction Crude_Extract Crude Extract Metabolite_Extraction->Crude_Extract Purification Purification (e.g., TLC, HPLC) Crude_Extract->Purification Metabolomic_Analysis Comparative Metabolomic Analysis (LC-MS/MS) Crude_Extract->Metabolomic_Analysis Pure_Compounds Pure Rhodomycin Analogues Purification->Pure_Compounds Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structural_Elucidation Bioactivity_Testing Bioactivity Testing (e.g., MIC, IC50) Pure_Compounds->Bioactivity_Testing Data_Analysis Data Analysis and Compound Identification Metabolomic_Analysis->Data_Analysis

Caption: Experimental workflow for comparative metabolomics of Rhodomycins.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Rhodomycin B, an anthracycline antibiotic, is a potent compound utilized in scientific research and drug development. Due to its cytotoxic nature, analogous to chemotherapeutic agents, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. Mishandling of such compounds can pose significant risks. Therefore, a comprehensive waste management plan is essential for any facility handling this compound.

This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The core principle of this guidance is the segregation of waste into two primary categories: trace waste and bulk hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2]

  • Gloves: Wear double gloves for all procedures.[1][2] Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[1]

  • Gown: A protective gown with a solid front should be worn and changed every two to three hours or immediately upon contamination.[1]

  • Eye Protection: Safety glasses or goggles are necessary to protect from splashes or aerosols.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator and handle the material in a fume hood.[4]

Waste Categorization and Disposal

The foundation of proper disposal lies in the correct categorization of waste, which is primarily based on the amount of residual this compound.

Waste CategoryDescriptionContainer TypeDisposal Method
Trace Waste Items contaminated with less than 3% of the original quantity of this compound.[1][5][6] This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable items used during handling.[1][6][7]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[7][8]Incineration at a licensed facility.[7][8]
Bulk Waste Items contaminated with more than 3% of the original quantity of this compound.[5][6] This includes unused or expired product, partially full containers, and materials used to clean up significant spills.[5][6]Black, RCRA-rated, DOT-approved containers labeled as hazardous pharmaceutical waste.[5]Disposal as hazardous waste through a licensed professional waste disposal service.[3][5]
Sharps Waste Needles, scalpels, and other sharps contaminated with any amount of this compound.Yellow, puncture-resistant sharps container specifically labeled "Chemo Sharps" or "Trace Chemotherapy Waste".[1][7]Placed inside a yellow bag for incineration.[7]

Step-by-Step Disposal Protocols

1. Trace Waste Disposal:

  • Segregate all items with trace contamination (e.g., used gloves, empty vials) at the point of use.

  • Place these items into a designated yellow chemotherapy waste container.[7]

  • Ensure the container is clearly labeled "Trace Chemotherapy Waste" for incineration.[8]

  • When the container is full, seal it securely.

  • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed medical waste vendor.[7]

2. Bulk Waste Disposal:

  • Identify all bulk-contaminated materials, including any unused this compound that is expired or no longer needed.

  • Place these materials into a designated black RCRA hazardous waste container.[5]

  • The container must be robust, leak-proof, and clearly labeled as hazardous pharmaceutical waste, adhering to all local and federal regulations.[3][5]

  • Do not mix bulk chemotherapy waste with trace waste, as this will increase disposal costs and environmental burden.[5]

  • Contact your institution's EHS department or a licensed hazardous waste disposal service for pickup and proper disposal.[3]

3. Spill Cleanup and Disposal:

  • In case of a spill, immediately alert personnel in the area.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • If the spill involves a powder, cover it with wet paper towels to prevent the generation of dust.[2]

  • Clean the spill from the outside towards the center to avoid spreading the contamination.[2]

  • Collect all cleanup materials (absorbent pads, towels, contaminated PPE) and place them in a black RCRA hazardous waste container.[2][5]

  • Clean the affected area with soap and water.[2]

  • Replenish spill cleanup supplies.[2]

Important Considerations:

  • Never dispose of this compound or its contaminated materials down the drain. Anthracyclines are harmful to aquatic life and are not effectively removed by standard wastewater treatment processes.[9][10]

  • Do not autoclave waste contaminated with this compound. Autoclaving can create hazardous vapors and may not effectively deactivate the compound.[1]

  • Always consult your institution's specific guidelines and your local, state, and federal regulations for hazardous waste disposal.[3][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Start Generate this compound Waste Sharps_Decision Is the item a sharp? Start->Sharps_Decision Decision Is the item contaminated with >3% of the original drug quantity? Bulk_Waste Bulk Hazardous Waste (Unused drug, spills, etc.) Decision->Bulk_Waste Yes Trace_Waste Trace Waste (Empty containers, used PPE, etc.) Decision->Trace_Waste No Black_Container Place in Black RCRA-Rated Hazardous Waste Container Bulk_Waste->Black_Container Yellow_Container Place in Yellow 'Trace Chemo Waste' Container Trace_Waste->Yellow_Container Hazardous_Disposal Dispose via Licensed Hazardous Waste Vendor Black_Container->Hazardous_Disposal Incineration Dispose via Incineration Yellow_Container->Incineration Sharps_Decision->Decision No Yellow_Sharps Place in Yellow 'Chemo Sharps' Container Sharps_Decision->Yellow_Sharps Yes Yellow_Sharps->Incineration

Caption: Workflow for this compound waste segregation and disposal.

References

Personal protective equipment for handling Rhodomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide provides safety and handling information for Rhodamine B. The initial request for "Rhodomycin B" did not yield specific safety data; it is presumed this was a typographical error for the common laboratory chemical, Rhodamine B.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Rhodamine B. It includes operational and disposal plans with procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

When handling Rhodamine B, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety glasses with side-shields or goggles. A face shield is required when a splash hazard is present.Eye and face protection should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] Contact lenses may absorb and concentrate irritants and should be worn with caution.[2]
Hands Disposable nitrile gloves are the minimum requirement. For more extended contact, PVC or other chemical-resistant gloves are recommended.Double-gloving may be necessary for added protection.[1] Contaminated gloves must be disposed of properly after use.[3]
Body A lab coat or a chemical-resistant apron and long-sleeved clothing are necessary.A full-body suit may be required depending on the scale of work and potential for exposure.[4]
Respiratory A NIOSH-approved respirator or an effective dust mask is required when dusts are generated or if working outside of a fume hood.A surgical N-95 respirator can provide both respiratory and splash protection.[5]

Handling and Experimental Protocols

Adherence to strict handling protocols is essential to mitigate the risks associated with Rhodamine B, which is harmful if swallowed, causes serious eye damage, and may have long-term adverse effects on aquatic life.[3][4][6]

Preparation and Handling:

  • Ventilation: Always handle Rhodamine B in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.[7]

  • Avoid Contact: Prevent all personal contact, including inhalation and skin contact.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where Rhodamine B is handled or stored.[3][8] Wash hands thoroughly with soap and water after handling.[2]

  • Dust Prevention: Minimize dust generation and accumulation.[3] Avoid clearing dust surfaces with compressed air.[3]

In Case of a Spill:

  • Evacuate: Evacuate personnel from the immediate area.[6]

  • Ventilate: Increase ventilation to the area.

  • Containment: Prevent the spill from entering drains or waterways.[2] Contain the spill using sand, earth, or vermiculite.[2]

  • Cleanup: Wear appropriate PPE. For solid spills, sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[8] For liquid spills, absorb the material with an inert substance and place it in a sealed container.[9]

  • Decontamination: Clean the affected area thoroughly.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for Rhodamine B. It is important to note that there is no established OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) for this chemical.[10]

ParameterValueSpeciesReference
LD50 (Intravenous) 89.5 mg/kgRat[10]
Target Air Concentration (for sampling) 0.05 mg/m³N/A

Disposal Plan

Proper disposal of Rhodamine B and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categories and Disposal Procedures:

  • Unused Product and Contaminated Materials:

    • Collect all waste, including unused Rhodamine B, contaminated gloves, lab coats, and cleaning materials, in a clearly labeled, sealed container.[3]

    • Do not mix Rhodamine B waste with other chemical waste.[6]

    • Dispose of the waste through a licensed professional waste disposal service.[3] All disposal activities must be in accordance with local, state, and federal regulations.[6]

  • Empty Containers:

    • Handle uncleaned containers as you would the product itself.[6]

    • Dispose of empty containers as unused product.[3] Do not dispose of with household garbage.[3]

Workflow for Handling Rhodamine B

The following diagram illustrates the standard workflow for handling Rhodamine B, from initial preparation to final disposal, emphasizing safety at each step.

RhodamineB_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Doff PPE Correctly E->F G Segregate and Label Waste F->G H Store Waste Securely G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe handling of Rhodamine B.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.